3-Ethyl-4-methyl-3-pyrrolin-2-one
描述
- allylamine, via palladium(II)-assisted cyclization
- 4-methoxybenzylamine, via a ring-closing-metathesis strategy
- 3-ethyl-1-(4-methoxybenzyl)-4-methyl-1,5-dihydro-2H-pyrrol-2- one
Structure
3D Structure
属性
IUPAC Name |
4-ethyl-3-methyl-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNTSVMJWIYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357558 | |
| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-36-9 | |
| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydro-3-ethyl-4-methyl-2H-pyrrol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKB2C738CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 3-Ethyl-4-methyl-3-pyrrolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic methodologies of 3-Ethyl-4-methyl-3-pyrrolin-2-one, a crucial heterocyclic building block in modern medicinal chemistry. Best known for its role as a key intermediate in the synthesis of the third-generation sulfonylurea antidiabetic drug, Glimepiride (B1671586), this compound's history is intrinsically linked to the advancements in treatments for type 2 diabetes. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a look into its broader applications.
Core Compound Data
This compound is a five-membered α,β-unsaturated lactam. Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one |
| CAS Number | 766-36-9 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 100-104 °C |
| Solubility | Slightly soluble in water |
Historical Context and Discovery
The history of this compound is not one of a standalone discovery but rather of its emergence as a critical component in the development of a blockbuster drug. Its synthesis and characterization are most prominently documented in the context of the development of Glimepiride by Hoechst (now Sanofi-Aventis) in the 1980s. The key patent for Glimepiride, U.S. Patent 4,379,785, filed in the early 1980s, describes a synthetic route that utilizes this pyrrolinone derivative, establishing its importance as a pharmaceutical intermediate.[1][2][3]
While this patent solidifies its role in pharmaceutical synthesis, the compound itself may have been synthesized earlier as part of broader explorations into lactam chemistry. However, its widespread significance and detailed study began with its identification as a key building block for Glimepiride. Beyond its primary application in antidiabetic drug manufacturing, this compound has also found use in the flavor and fragrance industry, though this application is less documented in scientific literature.[4]
Synthetic Methodologies
Several synthetic routes to this compound have been developed, driven by the need for efficient and scalable production for the pharmaceutical industry. The most prominent methods include reductive cyclization, palladium-catalyzed cyclization, and ring-closing metathesis.
Reductive Cyclization of Ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate
This method, detailed in Chinese patent CN101693200B, is a key industrial route for the synthesis of this compound.[5] The process involves the reductive cyclization and subsequent hydrolysis of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate.
Experimental Protocol:
-
Step 1: Reductive Cyclization:
-
A solution of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate in a suitable solvent (e.g., acetic anhydride) is prepared. The solvent should constitute 60-90% of the total mass of the reactant liquor.
-
The reaction is carried out in the presence of a catalyst, typically a composite active component on an Al₂O₃ carrier. The active components can be one or more selected from Co, Ni, Cu, Cr, Fe, and Zn.
-
The reaction is conducted under a hydrogen atmosphere (0.1–2.0 MPa) at a temperature ranging from 30–150 °C.
-
-
Step 2: Hydrolysis:
-
Following the reductive cyclization, the resulting intermediate is hydrolyzed to yield this compound.
-
A 2006 article in the "Chinese Journal of Medicinal Chemistry" reported a similar reductive cyclization using 5% Pd/C as the catalyst and ammonium (B1175870) formate (B1220265) as the hydrogen donor, followed by hydrolysis with Na₂CO₃.[5]
Palladium(II)-Assisted Cyclization
A 2015 paper by Chavan, et al. describes a novel synthesis of this compound starting from commercially available allylamine (B125299), employing a palladium(II)-assisted cyclization as a key step.[6]
Experimental Protocol:
-
While the specific, detailed protocol from the paper requires accessing the full text, the general procedure involves the reaction of a suitably substituted allylamine derivative in the presence of a palladium(II) catalyst. This catalyzes an intramolecular cyclization to form the pyrrolinone ring structure.
Ring-Closing Metathesis (RCM)
The same 2015 paper by Chavan, et al. also outlines a synthetic route utilizing a ring-closing metathesis (RCM) strategy, starting from 4-methoxybenzylamine.[6] RCM has become a powerful tool in organic synthesis for the formation of cyclic compounds.
Experimental Protocol:
-
A diene precursor, synthesized from 4-methoxybenzylamine, is subjected to a ruthenium-based catalyst, such as a Grubbs' catalyst.
-
The catalyst facilitates the intramolecular metathesis of the two terminal alkenes, leading to the formation of the five-membered pyrrolinone ring and the release of a small alkene byproduct (e.g., ethylene).
-
Subsequent deprotection of the nitrogen yields the final product.
Role in Glimepiride Synthesis
The primary significance of this compound lies in its function as a precursor to a key sulfonamide intermediate in the synthesis of Glimepiride.[1][2] The overall workflow is depicted below.
Caption: Workflow for the synthesis of Glimepiride from this compound.
Signaling Pathways
As this compound is primarily a synthetic intermediate, there is no known direct interaction with biological signaling pathways. Its significance lies in its role in the synthesis of pharmacologically active compounds like Glimepiride, which acts by blocking ATP-sensitive potassium channels in pancreatic β-cells, leading to insulin (B600854) secretion.
Conclusion
This compound stands as a testament to the crucial role of synthetic intermediates in the development of life-saving medications. While its discovery is intertwined with the advent of Glimepiride, the ongoing refinement of its synthesis highlights the continuous innovation in process chemistry. The methodologies outlined in this guide provide a foundation for researchers and professionals in the pharmaceutical industry to understand and utilize this versatile building block in the development of new chemical entities.
References
- 1. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN101693200B - Method for synthesizing glimepiride key intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Ethyl-4-methyl-3-pyrrolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Ethyl-4-methyl-3-pyrrolin-2-one (CAS No. 766-36-9), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Core Spectroscopic Data
The empirical formula for this compound is C₇H₁₁NO, with a molecular weight of 125.17 g/mol .[1][2] The subsequent tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.68 | br s | - | 1H | NH |
| 3.82 | s | - | 2H | 5-CH₂ |
| 2.38 | q | 7.5 | 2H | 4-CH₂CH₃ |
| 1.77 | s | - | 3H | 3-CH₃ |
| 1.10 | t | 7.5 | 3H | 4-CH₂CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 175.7 | C=O (C2) |
| 141.1 | =C (C4) |
| 138.0 | =C (C3) |
| 85.5 | CH₂ (C5) |
| 63.4 | CH₂ (Ethyl) |
| 15.7 | CH₃ (Ethyl) |
| 10.5 | CH₃ (C4-Methyl) |
Note: Data is based on a closely related derivative, ethyljatropham, and serves as a predictive guide.[3] For definitive assignments, it is recommended to consult the primary literature by Wray et al. (1979).[4]
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~2970 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1680 | Strong | C=O Stretch (Amide) |
| ~1640 | Medium | C=C Stretch |
| ~1450 | Medium | C-H Bend (CH₂) |
| ~1375 | Medium | C-H Bend (CH₃) |
Note: These are characteristic absorption ranges for the functional groups present in the molecule.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 125 | High | [M]⁺ (Molecular Ion) |
| 110 | Moderate | [M - CH₃]⁺ |
| 96 | Moderate | [M - C₂H₅]⁺ |
| 82 | Moderate | [M - C₂H₅ - CH₂]⁺ |
| 68 | Moderate | [M - C₂H₅ - CO]⁺ |
Note: Fragmentation patterns are predicted based on the molecular structure. The molecular ion peak is expected to be prominent.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then filtered into a clean 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: The spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. To enhance the signal of the less abundant ¹³C nucleus, several hundred to several thousand scans are often required, with a relaxation delay of 2-5 seconds. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency domain spectrum. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal. For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded first. The sample spectrum is then acquired, typically in the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Structure of this compound.
References
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Ethyl-4-methyl-3-pyrrolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 3-Ethyl-4-methyl-3-pyrrolin-2-one. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development, offering a comprehensive resource for the spectral analysis of this compound.
Introduction
This compound is a heterocyclic organic compound with significance as a versatile intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a key building block in the production of glimepiride, a medication used in the management of type 2 diabetes. A thorough understanding of its spectral properties, particularly its ¹H and ¹³C NMR spectra, is crucial for its synthesis, purification, and quality control in pharmaceutical applications.
Predicted NMR Spectral Data
Due to the limited availability of experimentally derived public data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and spectral databases of structurally similar compounds. The atom numbering corresponds to the structure depicted in Figure 1.
Molecular Structure with Atom Numbering:
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom Number | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| H on N1 | br s | ~7.0 - 8.0 |
| H₂ on C5 | s | ~3.0 - 3.5 |
| H₂ on C7 | q | ~2.2 - 2.6 |
| H₃ on C8 | t | ~1.0 - 1.3 |
| H₃ on C9 | s | ~1.8 - 2.1 |
br s: broad singlet, s: singlet, q: quartet, t: triplet
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C2 | ~170 - 175 |
| C3 | ~135 - 140 |
| C4 | ~125 - 130 |
| C5 | ~40 - 45 |
| C7 | ~20 - 25 |
| C8 | ~10 - 15 |
| C9 | ~10 - 15 |
Experimental Protocols
The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Workflow and Logical Relationships
The process of NMR data acquisition and analysis follows a logical workflow, from sample preparation to final spectral interpretation.
The relationships between different NMR experiments and the structural information they provide are crucial for a comprehensive analysis.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR characteristics of this compound, including predicted chemical shift data, a detailed experimental protocol, and workflow diagrams. While the presented spectral data is predictive, it offers a valuable reference for researchers and professionals involved in the synthesis and analysis of this important pharmaceutical intermediate. For definitive structural confirmation, it is recommended to acquire experimental NMR data and perform a full suite of 2D NMR experiments.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-4-methyl-3-pyrrolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of 3-Ethyl-4-methyl-3-pyrrolin-2-one. This compound, a substituted γ-lactam, is a crucial heterocyclic building block in medicinal chemistry, notably in the synthesis of antidiabetic agents like Glimepiride.[1][2] A thorough understanding of its mass spectral behavior is essential for its identification and characterization in various research and development settings.
Proposed Fragmentation Pattern
Under electron ionization, this compound (m/z = 125.17) is expected to undergo a series of characteristic fragmentation reactions. The molecular ion ([M]⁺˙) is anticipated to be observable. The primary fragmentation pathways likely involve the loss of stable neutral molecules and radicals, driven by the functionalities within the molecule, namely the lactam ring and the alkyl substituents.
Key proposed fragmentation steps include:
-
α-Cleavage: The cleavage of the ethyl group at the C3 position is a probable initial fragmentation, leading to the loss of a methyl radical (•CH₃) to form a stable cation.
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation for cyclic ketones and lactams is the neutral loss of carbon monoxide, resulting in a ring-contracted or rearranged ion.
-
Loss of an Ethyl Radical: Cleavage of the entire ethyl group (•CH₂CH₃) can also occur.
-
Sequential Fragmentations: Subsequent losses of small molecules like ethene (C₂H₄) from fragment ions can lead to further diagnostic peaks in the mass spectrum.
Quantitative Data Summary
The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and their putative structures resulting from the electron ionization of this compound.
| m/z | Proposed Fragment Ion | Putative Structure |
| 125 | [C₇H₁₁NO]⁺˙ | Molecular Ion |
| 110 | [C₆H₈NO]⁺ | [M - CH₃]⁺ |
| 97 | [C₆H₉N]⁺˙ | [M - CO]⁺˙ |
| 96 | [C₅H₆NO]⁺ | [M - C₂H₅]⁺ |
| 82 | [C₅H₈N]⁺ | [M - CO - CH₃]⁺ |
| 68 | [C₄H₆N]⁺ | [M - CO - C₂H₅]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard procedure for obtaining the electron ionization mass spectrum of this compound.
3.1. Sample Preparation
A solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
3.2. Instrumentation
A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for the separation.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, with a final hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1000 amu/s.
-
3.3. Data Acquisition and Analysis
The mass spectrum of the peak corresponding to the elution of this compound is recorded. The resulting spectrum is analyzed to identify the molecular ion and the major fragment ions.
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the logical relationships in the proposed fragmentation cascade of this compound.
Caption: Proposed EI fragmentation pathway of this compound.
References
Physical and chemical properties of 3-Ethyl-4-methyl-3-pyrrolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethyl-4-methyl-3-pyrrolin-2-one, a five-membered α,β-unsaturated lactam derivative, is a critical intermediate in modern medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its pivotal role in the synthesis of the antidiabetic drug Glimepiride. The information is curated to support researchers, scientists, and drug development professionals in their work with this versatile compound.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | N/A |
| Synonyms | 3-Ethyl-4-methyl-2-oxo-3-pyrroline | N/A |
| CAS Number | 766-36-9 | [3][4] |
| Molecular Formula | C₇H₁₁NO | [4] |
| Molecular Weight | 125.17 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 100-104 °C | [2][5] |
| Boiling Point | 279.0 ± 23.0 °C (Predicted) | N/A |
| Density | 0.977 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Slightly soluble in water | [2] |
| Purity | >98.0% (HPLC) | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of available spectroscopic data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights |
| ¹H NMR | Available through SpectraBase.[7] A published synthesis reports the following peaks: 2.29 (q, J = 7.5 Hz, 2 H), 1.91 (s, 3 H), 1.08 (t, J = 7.5 Hz, 3 H), 3.58 (s, 2H), 4.54 (s, 2H), 3.79 (s, 3H).[8] |
| ¹³C NMR | Available through SpectraBase.[9] |
| IR | A published synthesis reports the following peaks (CHCl₃): 1674, 1217, 763 cm⁻¹.[8] |
| Mass Spectrometry (MS) | Available through SpectraBase.[10] A published synthesis reports the following high-resolution mass spectrometry (HRMS) data (ESI): m/z calcd for C₁₂H₁₄NO [M + H]⁺: 188.1070; found: 188.1062 (for an intermediate).[8] |
Experimental Protocols
Scalable Synthesis of this compound
A practical and scalable four-step synthesis has been developed, which is advantageous for industrial-scale production.[8] The key features of this synthesis are the use of water as a solvent in the initial step and a triflic acid-mediated N-benzyl lactam deprotection.[8][11]
Caption: Simplified signaling pathway of Glimepiride action.
Synthetic Pathway to Glimepiride
The synthesis of Glimepiride from this compound involves a multi-step process.
Caption: Synthesis of Glimepiride from this compound.
Detailed Synthetic Steps:
-
Condensation: this compound is condensed with 2-phenylethyl isocyanate at 150°C. [12]2. Sulfonation: The resulting carboxamide is then sulfonated using chlorosulfonic acid at 40°C to yield the corresponding benzenesulfonyl chloride. [12]3. Amidation: The sulfonyl chloride is reacted with concentrated ammonium (B1175870) hydroxide (B78521) to form the sulfonamide. [12]4. Final Condensation: The sulfonamide is finally condensed with 4-methylcyclohexyl isocyanate in acetone (B3395972) to produce Glimepiride. [12]
Other Potential Applications
While the primary application of this compound is in the pharmaceutical industry as a Glimepiride intermediate, some sources suggest its potential use in other sectors. [13]These include the flavor and fragrance industry, where it may be used as a flavoring agent, and in the development of agrochemicals. [13]However, detailed research and experimental data supporting these applications are not widely available. The broader class of pyrrolinone derivatives has been investigated for various biological activities, including anti-proliferative effects, suggesting a potential for further research into the bioactivity of this specific compound. [14]
Conclusion
This compound is a compound of significant interest, particularly in the field of pharmaceutical synthesis. Its well-defined physicochemical properties and established synthetic routes make it a reliable intermediate. The detailed experimental protocols and understanding of its role in the synthesis of Glimepiride provided in this guide are intended to facilitate further research and development involving this important molecule. Future investigations may further elucidate its potential in other areas of chemistry and biology.
References
- 1. This compound | 766-36-9 [chemicalbook.com]
- 2. This compound CAS#: 766-36-9 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CAS 766-36-9 | Catsyn [catsyn.com]
- 5. This compound 97 766-36-9 [sigmaaldrich.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. chemimpex.com [chemimpex.com]
- 14. Synthesis and evaluation of the anti-proliferative activity of diaryl-3-pyrrolin-2-ones and fused analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 3-Ethyl-4-methyl-3-pyrrolin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-4-methyl-3-pyrrolin-2-one is a substituted pyrrolinone, a class of heterocyclic compounds of interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on the pyrrolinone ring can significantly influence its physicochemical properties, including melting point and solubility, which are critical parameters for drug development, affecting formulation, bioavailability, and pharmacokinetics. This document provides a guide to the determination of these properties, outlining standard experimental protocols.
Physicochemical Data
No specific experimental data for the melting point and solubility of this compound is readily available in public literature. Therefore, this section presents a generalized table for recording such data once determined experimentally.
Table 1: Melting Point of this compound
| Parameter | Value |
| Melting Point (°C) | Data not available |
| Observations | e.g., decomposition, color change |
Table 2: Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | e.g., Shake-flask |
| Ethanol | 25 | Data not available | e.g., Shake-flask |
| DMSO | 25 | Data not available | e.g., Shake-flask |
| PBS (pH 7.4) | 25 | Data not available | e.g., Shake-flask |
Experimental Protocols
The following are standard methodologies for determining the melting point and solubility of a novel organic compound like this compound.
Melting Point Determination
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs for this compound.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Büchi M-560 or an SRS DigiMelt).
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) in a subsequent run.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. The melting point is reported as this range.
-
Replicates: The experiment is repeated at least three times to ensure reproducibility.
Solubility Determination
Objective: To quantify the solubility of this compound in various solvents.
Methodology: Shake-Flask Method (as per OECD Guideline 105)
-
System Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.
-
Replicates: The experiment is performed in triplicate for each solvent.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound.
Caption: Workflow for Physicochemical Profiling.
Biological activities of substituted pyrrolinone derivatives
An In-depth Technical Guide to the Biological Activities of Substituted Pyrrolinone Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolinone (also known as pyrrol-2-one) scaffold is a five-membered heterocyclic lactam that serves as a foundational structure in medicinal chemistry.[1][2] Pyrrolinone and its derivatives are present in numerous natural products and have been synthesized to create a vast library of compounds with a wide spectrum of biological activities.[1][2] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles. This has made them attractive candidates for drug discovery and development, with demonstrated efficacy in anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[1][3][4][5] This guide provides a comprehensive overview of the key biological activities of substituted pyrrolinone derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity
Substituted pyrrolinone derivatives have emerged as a promising class of antitumor agents, exhibiting cytotoxicity against a broad range of cancer cell lines, including leukemia, melanoma, breast, and central nervous system cancers.[6] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7]
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of pyrrolinone derivatives is the inhibition of protein kinases.[6][7] Many derivatives are designed to target the ATP-binding site of kinases that are overactive in malignant cells.[8]
-
VEGFR and PDGFR Inhibition: Several pyrrolinone-based compounds, structurally similar to sunitinib (B231) (which contains an indolin-2-one core), act as potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][8] By blocking these receptor tyrosine kinases, the derivatives inhibit tumor-induced angiogenesis, a critical process for supplying nutrients to tumors.[8]
-
EGFR Inhibition: Certain pyrrole (B145914) derivatives have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells and drives proliferation.[9]
-
Protein Kinase CK2 Inhibition: Novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been identified as potent inhibitors of human protein kinase CK2, a potential drug target for cancer therapy.[10]
Caption: VEGFR signaling pathway inhibited by pyrrolinone derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), half-maximal effective concentration (EC₅₀), or growth inhibition 50 (GI₅₀) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Pyrrol-2-one derivative 3e | CNS (SNB-75) | GI₅₀ | 2.60 | [6] |
| Melanoma (MALME-3M) | GI₅₀ | 2.00 | [6] | |
| Ovarian (OVCAR-4) | GI₅₀ | 1.82 | [6] | |
| Pyrrolidinone-hydrazone 5 | Melanoma (IGR39) | EC₅₀ | 2.5 - 20.2 | [11][12] |
| Prostate (PPC-1) | EC₅₀ | 2.5 - 20.2 | [11][12] | |
| Pyrrolidinone-hydrazone 13 | Melanoma (IGR39) | EC₅₀ | 2.50 | [11][12] |
| Prostate (PPC-1) | EC₅₀ | 3.63 | [11][12] | |
| Breast (MDA-MB-231) | EC₅₀ | 5.10 | [11][12] | |
| Pancreatic (Panc-1) | EC₅₀ | 5.77 | [11][12] | |
| Pyrroloquinoxaline 1c | (CK2 Enzyme Assay) | IC₅₀ | 0.049 | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyrrolinone derivatives. A control group (vehicle-treated) and a blank (medium only) are included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The EC₅₀ or IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
Several substituted pyrrolizine and pyrrolinone derivatives exhibit significant anti-inflammatory properties.[13][14] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[4][15]
Mechanism of Action: COX Inhibition
Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Pyrrolizine and N-substituted 3,4-pyrroledicarboximide derivatives have been developed as potent COX inhibitors, with some showing selectivity for the COX-2 isoform, which is associated with a potentially reduced risk of gastrointestinal side effects.[15][16]
Caption: Inhibition of prostaglandin (B15479496) synthesis via COX enzymes.
Quantitative Data: Cyclooxygenase Inhibition
The inhibitory potency of these compounds against COX-1 and COX-2 is presented as IC₅₀ values. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates the preference for inhibiting COX-2.
| Compound Class | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) | Reference |
| Pyrrolizine Derivatives (12-18) | 2.45 - 5.69 | 0.85 - 3.44 | 2.89 - 6.03 | [15] |
| N-Substituted Pyrroledicarboximide (2b) | 0.24 | 0.11 | 2.18 | [17] |
| N-Substituted Pyrroledicarboximide (2c) | 0.23 | 0.11 | 2.09 | [17] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.[13][15]
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: Animals are divided into groups. The test groups receive the pyrrolinone derivatives orally or intraperitoneally. The control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., ketorolac, ibuprofen).[13][15]
-
Inflammation Induction: After a set time (e.g., 1 hour) to allow for drug absorption, a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1][18][19]
Mechanism of Action
The exact mechanisms can vary, but some antimicrobial agents act by disrupting the microbial cell membrane, leading to increased permeability, leakage of intracellular contents, and cell death.[19] Other derivatives may inhibit essential enzymes within the microbe, such as the InhA enzyme in Mycobacterium tuberculosis or glucosamine-6-phosphate synthase.[20][21]
Caption: Workflow for antimicrobial activity screening.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolone Derivatives | Staphylococcus aureus | 62.5 - 250 | [2][18] |
| Escherichia coli | 125 - 500 | [2][18] | |
| Pseudomonas aeruginosa | 125 - 500 | [2][18] | |
| Candida albicans | 31.25 - 125 | [2][18] | |
| Aspergillus niger | 31.25 - 125 | [2][18] | |
| Pyrrolidinone Analogues | Mycobacterium tuberculosis | (up to) 1.4 µM | [20] |
Experimental Protocol: Broth Dilution Method for MIC Determination
This method is used to determine the MIC of a compound against a specific microorganism in a liquid medium.[2]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a broth medium. Growth is assessed after incubation, and the MIC is identified as the lowest concentration where no growth is observed.
Methodology:
-
Compound Dilution: A two-fold serial dilution of the pyrrolinone derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear). The results can also be read using a plate reader.
Antiviral Activity
Pyrrolidine (B122466) and pyrrolo-pyrimidine derivatives have shown promise as antiviral agents against a range of viruses.[22][23]
Targeted Viruses and Mechanisms
-
Influenza Virus: Spiro[pyrrolidine-2,2'-adamantanes] have been found to be active against influenza A virus, potentially by interacting with the M2 protein ion channel.[24]
-
Herpesviruses: Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[25]
-
Gastroenteric Viruses: Novel pyrrolopyrimidine derivatives have exhibited significant antiviral activity against Rotavirus and Coxsackievirus B4, possibly by inhibiting viral polymerase enzymes.[22]
-
Hepatitis C Virus (HCV): Certain quinoline (B57606) derivatives containing a pyrrolidine moiety have been identified as potent inhibitors of the HCV NS5B polymerase.[23]
Quantitative Data: Antiviral Potency
Antiviral activity is often measured by the concentration required to inhibit viral replication or cytopathic effect by 50% (IC₅₀ or EC₅₀).
| Compound Class | Virus | Activity Metric | Value | Reference |
| 4-amino-5-halogenated pyrrolo[2,3-d]pyrimidines (18-20) | L1210 Cells (Cytotoxicity) | IC₅₀ | 0.7 - 2.8 µM | [25] |
| HCMV, HSV-1 | >5 log reduction in virus titer | at 10-100 µM | [25] | |
| Pyrrolopyrimidine derivatives (e.g., 5d) | Coxsackievirus B4 | Significant Activity | - | [22] |
| Quinolone-pyrrolidine derivative (RG7109) | Hepatitis C Virus | Potent NS5B polymerase inhibitor | - | [23] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for measuring the effect of a compound on the replication of a plaque-forming virus.
Principle: A confluent monolayer of host cells is infected with a known amount of virus, which, in the absence of an inhibitor, will replicate, spread to adjacent cells, and form localized areas of cell death or "plaques." The test compound's ability to reduce the number or size of these plaques indicates its antiviral activity.
Methodology:
-
Cell Culture: A monolayer of susceptible host cells is grown in multi-well plates.
-
Virus Infection: The cell monolayer is infected with a dilution of virus calculated to produce a countable number of plaques.
-
Compound Treatment: After a viral adsorption period, the inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes various concentrations of the pyrrolinone derivative. This semi-solid medium restricts the spread of progeny virus to adjacent cells, ensuring the formation of discrete plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), which stains living cells. Plaques appear as clear, unstained areas. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to a virus-only control. The IC₅₀ is determined from the dose-response curve.
Conclusion
Substituted pyrrolinone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their structural tractability allows for the development of potent and selective inhibitors targeting a wide array of biological processes. The extensive research into their anticancer, anti-inflammatory, antimicrobial, and antiviral properties underscores their potential as lead scaffolds for the development of new therapeutic agents. Future work will likely focus on optimizing the selectivity and pharmacokinetic profiles of these derivatives to translate their promising in vitro and in vivo activities into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharaohacademy.com [pharaohacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel substituted and fused pyrrolizine derivatives: synthesis, anti-inflammatory and ulcerogenecity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents - Jaber - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [edgccjournal.org]
- 15. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Ethyl-4-methyl-3-pyrrolin-2-one Scaffold: A Gateway to Diverse Therapeutic Applications
A Technical Guide for Researchers and Drug Development Professionals
The 3-ethyl-4-methyl-3-pyrrolin-2-one core, a substituted γ-lactam, represents a versatile scaffold in medicinal chemistry. While its most prominent role is as a crucial building block in the synthesis of the widely-used antidiabetic drug Glimepiride, the inherent chemical properties of the pyrrolinone ring suggest a broader potential for therapeutic applications. This technical guide provides an in-depth overview of the known and potential therapeutic uses of this scaffold, complete with quantitative data where available, detailed experimental protocols, and visualizations of key biological pathways.
Established Application: Antidiabetic Agents - The Glimepiride Story
The most significant application of this compound is as a key intermediate in the multi-step synthesis of Glimepiride, a third-generation sulfonylurea drug for the treatment of type 2 diabetes mellitus.[1][2] Glimepiride effectively lowers blood glucose levels by stimulating insulin (B600854) secretion from pancreatic β-cells.[3]
Mechanism of Action: The Sulfonylurea Pathway
Glimepiride and other sulfonylureas exert their therapeutic effect by interacting with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[3] This interaction leads to the closure of these channels, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion.[3]
Caption: Signaling pathway of Glimepiride in pancreatic β-cells.
Synthesis of Glimepiride Intermediate
The synthesis of this compound is a critical step in the overall production of Glimepiride. While various synthetic routes exist, a common method involves the condensation of this compound with 2-phenylethyl isocyanate, followed by chlorosulfonation and subsequent reaction with trans-4-methylcyclohexylamine.
Caption: Simplified workflow for the synthesis of Glimepiride.
Potential Therapeutic Applications Beyond Diabetes
While the primary use of the this compound scaffold is in the synthesis of Glimepiride, the broader class of pyrrolinone and pyrrolidine (B122466) derivatives has been investigated for a range of other therapeutic activities. These explorations suggest that the this compound core could serve as a valuable starting point for the development of novel drugs in various disease areas.
Anticancer Activity
Derivatives of the pyrrolidine and pyrrole (B145914) nucleus have demonstrated significant potential as anticancer agents.[4][5] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data on Related Pyrrolidinone Derivatives:
| Compound Class | Cancer Cell Line | Activity | Reference |
| Spiropyrrolidine-thiazolo-oxindole derivatives | HepG2 (Liver Cancer) | IC50: 0.80 - 0.85 µg/mL | [5] |
| Spiropyrrolidine-thiazolo-oxindole derivatives | HCT-116 (Colon Cancer) | IC50: 2.00 µg/mL | [5] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung Cancer) | Cell viability reduction to 28.0% | [6] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Neuroprotective Effects
The pyrrolidine scaffold is a core component of several compounds with neuroprotective properties. These compounds have shown potential in preclinical models of neurodegenerative diseases by mitigating oxidative stress, reducing excitotoxicity, and inhibiting apoptosis.[7][8]
Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
Cell Seeding: Seed cells into 96-well plates and allow them to differentiate into a neuronal phenotype, if required by the specific assay.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or H₂O₂.
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Determine the protective effect of the compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Anti-inflammatory Activity
Pyrrole-containing compounds are found in the structure of several non-steroidal anti-inflammatory drugs (NSAIDs), such as ketorolac (B1673617) and tolmetin.[9] This suggests that the this compound scaffold could be a promising starting point for the development of novel anti-inflammatory agents. The anti-inflammatory effects of such compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[10]
Quantitative Data on a Related Pyrrole Derivative:
| Compound | Assay | Result | Reference |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema in rats | Significant edema reduction at 20 mg/kg | [11] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on nitric oxide production.
Future Directions and Conclusion
The this compound scaffold holds significant promise beyond its established role in the synthesis of Glimepiride. The documented biological activities of the broader pyrrolinone and pyrrolidine classes in oncology, neuroprotection, and inflammation provide a strong rationale for the exploration of novel derivatives of this specific core. Future research should focus on the synthesis and systematic biological evaluation of a library of compounds based on the this compound scaffold. Such studies, employing the experimental protocols outlined in this guide, could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. The versatility of this scaffold, combined with its established synthetic accessibility, makes it an attractive starting point for innovative drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A pharmacological screening approach for discovery of neuroprotective compounds in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Small Molecule-Based Medicinal Chemistry Approaches for Neurodegeneration Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 10. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
An In-depth Technical Guide to 3-Ethyl-4-methyl-3-pyrrolin-2-one (CAS: 766-36-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethyl-4-methyl-3-pyrrolin-2-one, with the CAS number 766-36-9, is a five-membered α,β-unsaturated lactam derivative. This heterocyclic compound serves as a critical building block in organic synthesis, most notably as a key intermediate in the manufacture of Glimepiride, a third-generation sulfonylurea oral antidiabetic medication.[1][2] Its specific molecular architecture allows for targeted reactions, making it an essential component in the development of complex pharmaceutical ingredients.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in pharmaceutical manufacturing.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[3] It is slightly soluble in water.[4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 766-36-9 | [1] |
| Molecular Formula | C₇H₁₁NO | |
| Molecular Weight | 125.17 g/mol | |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 100-104 °C | |
| Boiling Point | 279.0 ± 23.0 °C (Predicted) | [4] |
| Density | 0.977 ± 0.06 g/cm³ | N/A |
| Solubility | Slightly soluble in water | [4] |
| pKa | 14.44 ± 0.60 | N/A |
| InChI Key | YCTNTSVMJWIYTQ-UHFFFAOYSA-N | |
| SMILES | CCC1=C(C)CNC1=O |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques. The available data is summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Consistent with reported analytical information | [5] |
| ¹³C NMR | Consistent with reported analytical information | [5] |
| Infrared (IR) | 1674, 1216, 762 cm⁻¹ (in CHCl₃) | [5] |
| Mass Spec (HRMS) | m/z calcd for C₇H₁₂NO [M+H]⁺: 126.0913; found: 126.0910 | [5] |
Synthesis and Experimental Protocols
A practical and scalable four-step synthesis for this compound has been reported, with key features including the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and a triflic acid-mediated N-benzyl lactam deprotection.[5]
Synthesis Workflow
The overall synthetic pathway is depicted in the following diagram:
Detailed Experimental Protocol
The following protocol is adapted from the scalable synthesis described by Chavan et al. (2020).[5]
Step 1: Synthesis of 3-Methyl-4-hydroxy-2-butenolide
-
This step is performed using glyoxylic acid and propanal in water.[5]
Step 2: Synthesis of the N-(4-methoxybenzyl) protected lactam
-
This involves a one-pot opening and reductive cyclization of the butenolide intermediate.[5]
Step 3: N-PMB Deprotection to Yield 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
-
To a stirred solution of the N-(4-methoxybenzyl) protected lactam (1 equivalent) in anisole, add trifluoroacetic acid (TFA).[5]
-
Heat the reaction mixture at 80 °C for 3 hours.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
-
After completion, allow the reaction mixture to cool to room temperature.[5]
-
Quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution.[5]
-
Extract the product with ethyl acetate.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one.[5]
Role in Pharmaceutical Synthesis: Glimepiride
The primary application of this compound is as a pivotal intermediate in the synthesis of Glimepiride.[1][2] Glimepiride is a sulfonylurea drug used to treat type 2 diabetes mellitus by stimulating the pancreas to produce more insulin.[2]
Glimepiride Synthesis Pathway
The following diagram illustrates the logical relationship of this compound in the synthesis of Glimepiride.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) such as gloves and safety glasses should be worn. It is classified as a combustible solid. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined properties and established synthetic routes make it a reliable building block for the pharmaceutical industry, particularly in the production of the antidiabetic drug Glimepiride. Further research into its reactivity could unveil new applications in the synthesis of other novel chemical entities.
References
A Comprehensive Technical Guide to 3-Ethyl-4-methyl-3-pyrrolin-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Ethyl-4-methyl-3-pyrrolin-2-one, a key heterocyclic building block in modern medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary application as a crucial intermediate in the pharmaceutical industry.
Chemical Identity and Synonyms
This compound is a five-membered α,β-unsaturated lactam derivative.[1] Its unambiguous identification is crucial for researchers and chemists. The compound is known by several synonyms, which are essential to recognize when consulting scientific literature and chemical databases.
| Identifier Type | Value |
| Systematic Name | This compound |
| CAS Number | 766-36-9 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one |
| Synonym(s) | 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one; 3-Ethyl-4-methyl-2-oxo-3-pyrroline; EMPO |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are summarized below. This data is critical for its characterization and quality control in synthetic processes.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 100-104 °C | [3][4] |
| Purity (by HPLC) | >98.0% | [5] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.25 (br s, 1H), 3.25 (s, 2H), 2.13 (q, J = 7.6 Hz, 2H), 1.80 (s, 3H), 0.99 (t, J = 7.6 Hz, 3H) | Chavan et al., 2020 |
| ¹³C NMR (CDCl₃) | 176.8, 137.9, 126.9, 45.9, 18.5, 12.9, 9.2 | Wray et al., 1979 |
| Mass Spectrum (GC-EI) | Molecular Ion (M⁺): 125.084064 m/z | SpectraBase |
Scalable Synthesis: Experimental Protocol
A practical and scalable four-step synthesis of this compound has been reported, which is crucial for its industrial-scale production as a pharmaceutical intermediate.[6][7]
Experimental Workflow for the Synthesis of this compound
Caption: Four-step synthesis of this compound.
Detailed Methodology (Adapted from Chavan et al., 2020)
Step 1: Synthesis of 3-Methyl-4-hydroxy-2-butenolide A mixture of ethyl 2-butynoate (1 equivalent), paraformaldehyde (2 equivalents), and DABCO (0.2 equivalents) in water is refluxed for 12 hours. After completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude product, which is purified by column chromatography.
Step 2: Synthesis of N-(p-Methoxybenzyl)-3-methyl-4-hydroxy-pyrrolidin-2-one To a stirred solution of 3-methyl-4-hydroxy-2-butenolide (1 equivalent) in dichloromethane, p-methoxybenzylamine (1.1 equivalents) and triethylamine (B128534) (1.5 equivalents) are added at 0 °C. The reaction mixture is stirred at room temperature for 6 hours. The mixture is then washed with water and brine, and the organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.
Step 3: Synthesis of N-(p-Methoxybenzyl)-3-ethyl-4-methyl-3-pyrrolin-2-one To a solution of N-(p-methoxybenzyl)-3-methyl-4-hydroxy-pyrrolidin-2-one (1 equivalent) and triethylamine (3 equivalents) in dichloromethane, methanesulfonyl chloride (1.5 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then quenched with water and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.
Step 4: Synthesis of this compound To a stirred solution of N-(p-methoxybenzyl)-3-ethyl-4-methyl-3-pyrrolin-2-one (1 equivalent) in anisole, trifluoroacetic acid is added, and the reaction mixture is heated at 80 °C for 3 hours. After completion, the reaction mixture is cooled to room temperature, quenched with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Application in Drug Development: Synthesis of Glimepiride
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Glimepiride.[2][6][8] Glimepiride is a third-generation sulfonylurea oral antidiabetic medication used in the management of type 2 diabetes mellitus.[7] The structural integrity and purity of this compound are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[9]
Workflow for the Synthesis of Glimepiride from this compound
Caption: Synthesis of Glimepiride from this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the direct biological activity or involvement in specific signaling pathways of this compound itself. Its biological relevance is primarily derived from its function as a precursor to pharmacologically active molecules like Glimepiride. The pyrrolinone scaffold, in general, is present in various biologically active compounds with a wide range of activities, including antimicrobial and anti-inflammatory properties.[10] However, specific studies on the standalone activity of this particular substituted pyrrolinone are not extensively documented. Its main role remains that of a crucial building block in synthetic organic chemistry.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined structure, characterized by the data presented, and the availability of scalable synthetic routes, underscore its importance. The primary application as a key intermediate in the synthesis of the widely used antidiabetic drug, Glimepiride, highlights its critical role in drug development. This guide provides essential technical information to aid researchers and professionals in their work with this versatile heterocyclic compound.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound 97 766-36-9 [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Glimepiride synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methyl-3-pyrrolin-2-one is a crucial heterocyclic building block in the synthesis of various pharmaceuticals, most notably the third-generation sulfonylurea antidiabetic drug, Glimepiride.[1][2] The efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry to ensure a reliable and cost-effective supply chain for the production of this widely used medication.[3] This document provides detailed application notes and protocols for a practical and scalable four-step synthesis of this compound, alongside an overview of alternative synthetic strategies.
Physicochemical Properties
| Property | Value |
| CAS Number | 766-36-9 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 100-104 °C |
| Purity (Industrial Grade) | ≥98.5% (HPLC) |
Primary Scalable Synthesis Protocol: A Four-Step Approach
A practical and easily scalable four-step synthesis of this compound has been developed, boasting a 25% overall yield.[1] This method's key advantages include a reduced number of reaction steps and its potential for industrial-scale production.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the four-step scalable synthesis of this compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Time | Temperature | Yield |
| 1 | Butenolide Synthesis | Pyruvic acid, Propionaldehyde | Water | 12 h | 80 °C | 76% |
| 2 | Lactam Formation | 4-Methoxybenzylamine, NaBH₄ | Methanol | 12 h | 0 °C to rt | 65% |
| 3 | Ethylation | Ethyl bromide, NaH | THF | 3 h | 0 °C | 78% |
| 4 | Deprotection | Trifluoroacetic acid (TFA) | Anisole | 3 h | 80 °C | 81% |
| Overall | 25% |
Detailed Experimental Protocols
Step 1: Synthesis of 3-Methyl-4-hydroxy-2-butenolide [1]
-
A mixture of pyruvic acid and propionaldehyde is heated in water at 80 °C for 12 hours.
-
After cooling, the reaction mixture is concentrated to dryness.
-
The residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography to yield 3-methyl-4-hydroxy-2-butenolide.
Step 2: Synthesis of N-(4-Methoxybenzyl)-4-methyl-3-pyrrolin-2-one [1]
-
To a solution of 3-methyl-4-hydroxy-2-butenolide in methanol, 4-methoxybenzylamine is added at 0 °C.
-
Sodium borohydride (B1222165) (NaBH₄) is added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with a saturated ammonium (B1175870) chloride solution and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Step 3: Synthesis of 3-Ethyl-1-(4-methoxybenzyl)-4-methyl-1,5-dihydro-2H-pyrrol-2-one [1]
-
To a stirred solution of N-(4-methoxybenzyl)-4-methyl-3-pyrrolin-2-one in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, sodium hydride (NaH) is added slowly.
-
After stirring for 15 minutes, a solution of ethyl bromide in anhydrous THF is added dropwise at 0 °C.
-
The reaction is continued for 3 hours at the same temperature.
-
The reaction is quenched with ice-cold water and extracted with ethyl acetate.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification by column chromatography affords the desired product.
Step 4: Synthesis of this compound [1]
-
To a stirred solution of 3-ethyl-1-(4-methoxybenzyl)-4-methyl-1,5-dihydro-2H-pyrrol-2-one in anisole, trifluoroacetic acid (TFA) is added.
-
The reaction mixture is heated at 80 °C for 3 hours.
-
After completion, the mixture is cooled to room temperature, quenched with a saturated sodium bicarbonate solution, and extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated to give the final product, this compound.
Alternative Synthesis Routes
Several other synthetic strategies for this compound have been reported, offering alternative pathways that may be advantageous under specific manufacturing or research contexts.
Industrial Synthesis via Reductive Cyclization
A patented industrial method involves the reductive cyclization of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate.[2] This process utilizes a catalyst on an Al₂O₃ carrier with active components such as Co, Ni, Cu, Cr, Fe, or Zn.[2] The reaction is carried out in a solvent under hydrogen pressure.[2]
Synthesis from Allylamine (B125299) or 4-Methoxybenzylamine
Alternative routes starting from commercially available allylamine or 4-methoxybenzylamine have been described, employing palladium-catalyzed cyclization or ring-closing metathesis (RCM) as key steps.[4] While detailed step-by-step protocols with quantitative data are less accessible in the public literature, these methods offer different approaches to the target molecule.
Comparative Overview of Synthesis Routes
| Feature | Four-Step Scalable Synthesis[1] | Industrial Reductive Cyclization[2] | Palladium-Catalyzed Cyclization / RCM[4] |
| Starting Materials | Pyruvic acid, Propionaldehyde | Ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate | Allylamine or 4-Methoxybenzylamine |
| Key Reagents | NaBH₄, NaH, TFA | H₂, Al₂O₃-supported metal catalyst | Palladium catalyst, RCM catalyst |
| Overall Yield | 25% | High product yield (specifics not disclosed) | Not explicitly stated |
| Scalability | Demonstrated as scalable | Designed for industrial scale | Potentially scalable |
| Key Advantages | Practical, reduced number of steps | Potentially cost-effective catalyst, high yield | Utilizes readily available starting materials |
Conclusion
The four-step synthesis protocol provides a well-documented, practical, and scalable method for producing this compound, a key intermediate in the pharmaceutical industry. The detailed experimental procedures and quantitative data presented herein offer a valuable resource for researchers and drug development professionals. Alternative synthetic routes, while less detailed in publicly available literature, present viable options that may be explored based on specific needs and available resources. The choice of synthesis will ultimately depend on factors such as scale, cost, and available equipment.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methyl-3-pyrrolin-2-one is a key heterocyclic building block in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of the antidiabetic drug Glimepiride.[1][2][3] Efficient and scalable synthetic routes to this compound are therefore of significant interest to the pharmaceutical industry. This document provides detailed protocols for the synthesis of this compound via a novel palladium(II)-catalyzed cyclization of an N-allyl amide, as described by Chavan et al.[4] This method offers a direct approach to constructing the α,β-unsaturated γ-lactam core.
Overview of the Synthetic Strategy
The synthesis commences with commercially available allylamine (B125299), which is first acylated to form an N-allyl amide intermediate. This intermediate then undergoes an intramolecular palladium(II)-catalyzed cyclization to yield the target compound, this compound.
Quantitative Data
The palladium-catalyzed cyclization step proceeds with a moderate yield. The table below summarizes the key quantitative data for this transformation.
| Reaction Step | Product | Catalyst | Yield (%) |
| Palladium-Catalyzed Cyclization | This compound | PdCl₂(MeCN)₂ | 55 |
Experimental Protocols
Materials and Methods
Reagents and Solvents:
-
Allylamine
-
Ethyl 2-methyl-3-oxopentanoate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Manganese dioxide (MnO₂)
-
Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Apparatus for column chromatography
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of N-allyl-2-methyl-3-oxopentanamide
This protocol describes the synthesis of the precursor required for the palladium-catalyzed cyclization.
-
To a solution of ethyl 2-methyl-3-oxopentanoate (1.0 eq) in a suitable solvent, add allylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford N-allyl-2-methyl-3-oxopentanamide.
Protocol 2: Palladium-Catalyzed Cyclization to this compound
This protocol details the key intramolecular cyclization step.
-
Dissolve N-allyl-2-methyl-3-oxopentanamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the formation of the product by TLC.
-
After completion of the reaction, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield this compound as a solid.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Proposed Catalytic Cycle
The diagram below outlines a plausible catalytic cycle for the palladium(II)-catalyzed intramolecular cyclization.
Caption: Proposed catalytic cycle for the palladium-catalyzed cyclization.
Conclusion
The described palladium-catalyzed cyclization provides a valuable method for the synthesis of this compound, a key intermediate for the antidiabetic drug Glimepiride. The provided protocols offer a detailed guide for researchers in the fields of organic synthesis and drug development to replicate and potentially optimize this important transformation.
References
Synthesis of Glimepiride from 3-Ethyl-4-methyl-3-pyrrolin-2-one: A Detailed Guide for Researchers
For distribution to researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the synthesis of the anti-diabetic drug Glimepiride (B1671586), commencing from the key intermediate, 3-Ethyl-4-methyl-3-pyrrolin-2-one.
This application note outlines the primary synthetic pathway, detailing the mechanism, key reagents, and reaction conditions for each step. Additionally, quantitative data on yields and purity are presented in tabular format to facilitate comparison and replication. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and key transformations.
Introduction
Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its synthesis is a multi-step process, with one of the common and industrially relevant routes originating from this compound. This starting material serves as a crucial building block for constructing the heterocyclic core of the Glimepiride molecule.[1] The synthesis involves a four-step reaction sequence: condensation, sulfonation, amination, and a final coupling reaction.
Overall Synthesis Workflow
The synthesis of Glimepiride from this compound can be visualized as a linear sequence of reactions, each transforming the starting material into a progressively more complex intermediate, culminating in the final active pharmaceutical ingredient (API).
Caption: Overall workflow for the synthesis of Glimepiride.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for each step of the Glimepiride synthesis. The quantitative data, including molar ratios, reaction conditions, and yields, are summarized in the subsequent tables.
Step 1: Synthesis of 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide
This initial step involves the condensation of this compound with 2-phenylethyl isocyanate to form the corresponding carboxamide.
Protocol:
-
To a solution of this compound in an anhydrous organic solvent such as toluene (B28343), add 2-phenylethyl isocyanate.[2]
-
The reaction mixture is then heated to reflux.[2] The reaction can also be carried out at 150°C.[3]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system, such as hexane, to yield 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide as a solid.[2]
Step 2: Synthesis of 4-(2-(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-carboxamido)ethyl)phenyl)sulfonyl chloride
The second step is the chlorosulfonation of the phenyl ring of the previously synthesized carboxamide using chlorosulfonic acid.
Protocol:
-
The carboxamide intermediate is dissolved in a suitable solvent like dichloromethane.
-
The solution is cooled, and chlorosulfonic acid is added dropwise while maintaining a low temperature.[4]
-
The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified period.[3]
-
After the reaction is complete, the mixture is carefully quenched by pouring it into ice water.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the sulfonyl chloride derivative.
Step 3: Synthesis of 4-(2-(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-carboxamido)ethyl)benzenesulfonamide
This step involves the conversion of the sulfonyl chloride to a sulfonamide through ammonolysis.
Protocol:
-
The sulfonyl chloride intermediate is dissolved in a suitable solvent, such as methanol.[5]
-
Concentrated ammonium (B1175870) hydroxide (B78521) is added to the solution.[3]
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by TLC or HPLC.[5]
-
The product is isolated by precipitation, filtration, and washing with water, followed by drying.
-
The crude sulfonamide can be purified by recrystallization from a methanol-acetone mixture.[1]
Step 4: Synthesis of Glimepiride
The final step is the condensation of the sulfonamide intermediate with trans-4-methylcyclohexyl isocyanate to yield Glimepiride.
Protocol:
-
The sulfonamide intermediate is dissolved in a suitable solvent, such as acetone, in the presence of a base like potassium carbonate.[1][3]
-
A solution of trans-4-methylcyclohexyl isocyanate in a solvent like toluene is added to the refluxing mixture.[1][3]
-
The reaction is refluxed for several hours until completion.[1][3]
-
After cooling, water is added to precipitate the crude Glimepiride.[1][3]
-
The crude product is filtered, washed, and purified by recrystallization from a suitable solvent system to obtain pure Glimepiride.
Quantitative Data Summary
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound, 2-Phenylethyl isocyanate | Toluene | Reflux/150 | 4 | ~90 | >98 |
| 2 | 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide | Chlorosulfonic acid, Dichloromethane | 40 | 2-4 | 85-90 | ~88 (para isomer) |
| 3 | 4-(2-(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-carboxamido)ethyl)phenyl)sulfonyl chloride | Ammonium hydroxide, Methanol | 20-30 | 2 | ~95 | >99 |
| 4 | 4-(2-(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-carboxamido)ethyl)benzenesulfonamide, trans-4-Methylcyclohexyl isocyanate | Acetone, Toluene, Potassium carbonate | Reflux (55-60) | 12 | 86.3 | >99.5 |
Note: Yields and purities are approximate and can vary based on reaction scale and purification methods.
Alternative Isocyanate-Free Synthesis Route
An alternative and potentially safer synthetic route avoids the use of hazardous isocyanates.[6][7] This method involves the preparation of a carbamate (B1207046) of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one, which then reacts with 4-(2-aminoethyl)benzenesulfonamide (B156865) to produce the key sulfonamide intermediate.[6][7] The final step involves the reaction of this intermediate with phenyl (trans-4-methylcyclohexyl)carbamate to yield Glimepiride.[6][7] This approach eliminates the need for phosgene (B1210022) and isocyanates, offering a greener and more industrially favorable process.[6]
Caption: Alternative isocyanate-free synthesis route for Glimepiride.
Conclusion
The synthesis of Glimepiride from this compound is a well-established and efficient process. The detailed protocols and compiled data provided in this application note offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The outlined procedures, when followed with appropriate laboratory safety practices, should enable the successful synthesis and purification of Glimepiride and its intermediates. The exploration of alternative, isocyanate-free routes also presents opportunities for process optimization and the development of more sustainable manufacturing methods.
References
- 1. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 2. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Glimepiride synthesis - chemicalbook [chemicalbook.com]
- 5. 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
Application Notes and Protocols: Synthesis of Sulfonylureas Utilizing 3-Ethyl-4-methyl-3-pyrrolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfonylurea compounds, specifically focusing on the utilization of 3-Ethyl-4-methyl-3-pyrrolin-2-one as a key starting material. The primary application highlighted is the synthesis of the third-generation sulfonylurea antidiabetic drug, Glimepiride (B1671586).[1][2][3]
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry, most notably for the synthesis of Glimepiride, a potent and widely used oral antidiabetic agent for the management of type 2 diabetes mellitus.[3][4][5] Sulfonylurea drugs, in general, exert their therapeutic effect by stimulating insulin (B600854) release from pancreatic β-cells.[2][6] This document outlines the synthetic pathway from this compound to Glimepiride, providing detailed experimental procedures for each key step.
Synthetic Pathway Overview
The synthesis of Glimepiride from this compound is a multi-step process that can be broadly divided into three main stages:
-
Formation of the Carboxamide Intermediate: Condensation of this compound with a suitable isocyanate to form a pyrroline-1-carboxamide derivative.
-
Introduction of the Sulfonamide Moiety: Chlorosulfonation of the aromatic ring of the carboxamide intermediate, followed by ammonolysis to yield the key benzenesulfonamide (B165840) intermediate.
-
Final Sulfonylurea Formation: Condensation of the benzenesulfonamide intermediate with a substituted isocyanate to produce the final sulfonylurea product, Glimepiride.
Below is a DOT script for a Graphviz diagram illustrating the overall synthetic workflow.
Caption: Synthetic workflow for Glimepiride synthesis.
Quantitative Data Summary
The following table summarizes the key reactants, products, and reported yields for the synthesis of Glimepiride. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.
| Step | Reactants | Product | Reported Purity/Yield | Reference |
| 1 | This compound, 2-Phenylethyl isocyanate | 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide | - | [1] |
| 2 | 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide, Chlorosulfonic acid, Ammonia | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide | ~85-88% (para isomer) | [7] |
| 3 | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide, trans-4-Methylcyclohexyl isocyanate | Glimepiride | - | [7] |
Experimental Protocols
Step 1: Synthesis of 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide
This initial step involves the condensation of this compound with 2-phenylethyl isocyanate.
-
Materials:
-
This compound
-
2-Phenylethyl isocyanate
-
Anhydrous toluene (B28343) (optional, as a solvent)
-
-
Procedure:
-
Combine equimolar amounts of this compound and 2-phenylethyl isocyanate.
-
The reaction can be carried out neat or in a suitable solvent like anhydrous toluene.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture.
-
The product can be purified by recrystallization from a suitable solvent system.
-
Step 2: Synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
This two-part step involves the chlorosulfonation of the intermediate from Step 1, followed by ammonolysis.
-
Part A: Chlorosulfonation
-
Materials:
-
3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide
-
Chlorosulfonic acid
-
-
Procedure:
-
Carefully add the carboxamide intermediate to an excess of chlorosulfonic acid at a controlled temperature, typically around 40°C.[1][8]
-
Stir the mixture until the reaction is complete.
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
The precipitated sulfonyl chloride can be filtered and washed with cold water.
-
-
-
Part B: Ammonolysis
-
Materials:
-
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonyl chloride
-
Concentrated ammonium (B1175870) hydroxide (B78521) solution
-
-
Procedure:
-
Add the crude sulfonyl chloride from Part A to a concentrated solution of ammonium hydroxide.[1][7]
-
Stir the mixture, and the reaction is typically exothermic.
-
After the reaction is complete, the sulfonamide product precipitates.
-
Filter the solid, wash with water, and dry to obtain the crude 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide. The purity of the desired para isomer at this stage is reported to be around 85-88%.[7]
-
-
Step 3: Synthesis of Glimepiride
This final step involves the condensation of the sulfonamide intermediate with trans-4-methylcyclohexyl isocyanate.
-
Materials:
-
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide (1.0 kg)
-
Potassium carbonate (0.46 kg)
-
trans-4-Methylcyclohexyl isocyanate (0.515 kg)
-
Acetone (24.2 L)
-
Toluene (5 L)
-
-
Procedure:
-
In a reaction vessel, add 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide and potassium carbonate to acetone.[7]
-
Reflux the mixture at approximately 55-60°C for 1 hour.[7]
-
Prepare a solution of trans-4-methylcyclohexyl isocyanate in toluene.
-
Add the isocyanate solution to the reaction mixture.
-
Reflux the reaction mixture for 12 hours.[7]
-
After reflux, cool the reaction mass.
-
Add water (27 L) to the cooled reaction mixture to precipitate the crude Glimepiride.[7]
-
The crude product can be further purified by recrystallization.
-
Mechanism of Action: Sulfonylurea Signaling Pathway
Sulfonylureas, including Glimepiride, lower blood glucose levels by stimulating insulin secretion from the pancreatic β-cells. This action is mediated through their interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.
The following DOT script generates a diagram illustrating this signaling pathway.
Caption: Sulfonylurea mechanism of action in pancreatic β-cells.
Disclaimer: The provided protocols are based on published literature and patents. Researchers should exercise caution and adapt these procedures as necessary for their specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide | 119018-29-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 8. Production of Glimepiride - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols for the Purity Analysis of 3-Ethyl-4-methyl-3-pyrrolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the determination of the purity of 3-Ethyl-4-methyl-3-pyrrolin-2-one, a key intermediate in the synthesis of various pharmaceuticals, including the antidiabetic drug Glimepiride (B1671586).[1] The accurate assessment of its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and characterization of potential impurities.
Data Presentation
The following table summarizes typical purity specifications and analytical techniques for this compound as reported by various suppliers.
| Parameter | Specification | Analytical Method | Reference |
| Purity | ≥ 97% | HPLC | |
| Purity | > 98.0% (HPLC)(N) | HPLC | [2] |
| Purity | ≥ 98% (HPLC) | HPLC | [3] |
| Assay (HPLC) | >97.5% | HPLC | [4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the most common method for the quantitative analysis of this compound purity. A reverse-phase method is typically employed.
Objective: To determine the purity of this compound and quantify related substances.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a reverse-phase column based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is typically performed using a UV detector.
Experimental Workflow:
Caption: HPLC analysis workflow for purity determination.
Protocol:
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (based on methods for related compounds):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C8 column can also be considered.[5]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0-7.0) and acetonitrile (B52724) or methanol. A typical starting point could be a ratio of 60:40 (v/v) Buffer:Acetonitrile.[5][6][7]
-
Injection Volume: 10-20 µL.
-
-
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the phosphate buffer and filter through a 0.45 µm membrane filter. Mix with the organic solvent in the desired ratio and degas.
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability (e.g., retention time, peak shape, and detector response).
-
Inject the sample solution.
-
Record the chromatogram for a sufficient time to elute all potential impurities.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
Objective: To identify potential volatile organic impurities in this compound.
Principle: The sample is volatilized and introduced into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which generates a mass spectrum for each component, allowing for its identification.
Experimental Workflow:
Caption: GC-MS workflow for impurity identification.
Protocol:
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data acquisition and processing software with a mass spectral library.
-
-
Chromatographic Conditions (based on methods for similar compounds):
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a dimethylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5-10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.
-
Acquire the data.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify all separated peaks.
-
Obtain the mass spectrum for each peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST, Wiley) to identify the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling
NMR spectroscopy is an essential tool for the structural elucidation of the main component and any significant impurities. Both ¹H and ¹³C NMR should be performed.
Objective: To confirm the structure of this compound and to identify and characterize any potential impurities.
Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, splitting pattern, and integration of the signals provide detailed information about the molecular structure.
Logical Relationship for NMR Analysis:
Caption: Logical workflow for NMR-based structural analysis.
Protocol:
-
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.
-
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Calibrate the chemical shifts to the solvent peak or TMS.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
-
Analyze any minor signals in the spectra to identify potential impurities by comparing their chemical shifts and coupling patterns to known related compounds or by using 2D NMR techniques (e.g., COSY, HSQC) for structural elucidation.
-
By employing these detailed analytical methods and protocols, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring its suitability for use in pharmaceutical synthesis and other applications.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 766-36-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. LC determination of glimepiride and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN114264765A - Analysis method for determining related substances in glimepiride intermediate by using HPLC - Google Patents [patents.google.com]
- 7. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quality Control of 3-Ethyl-4-methyl-3-pyrrolin-2-one using HPLC and GC-MS
Introduction
3-Ethyl-4-methyl-3-pyrrolin-2-one (CAS No. 766-36-9) is a critical heterocyclic building block, notably serving as a key intermediate in the synthesis of the antidiabetic drug, Glimepiride.[1][2] The purity and quality of this intermediate are paramount as any impurities can propagate through the manufacturing process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Rigorous analytical testing is therefore essential to ensure that this compound meets the required quality specifications, which typically demand a purity of 98% or higher.[4]
This document provides detailed application notes and protocols for the quality control of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and impurity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and detection of volatile and semi-volatile impurities.
Part 1: Quality Control by High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound. This technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Given that this compound is a relatively polar compound, a C18 column with an aqueous-organic mobile phase is well-suited for this analysis.[5][6] The method described below is designed to provide excellent resolution and sensitivity for the accurate quantification of the main peak and any related impurities.
Experimental Protocol: HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with UV or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard to achieve a final concentration of approximately 100 µg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm nylon or PTFE syringe filter to remove particulate matter.
3. Data Analysis and System Suitability:
-
Identification: The retention time of the major peak in the sample chromatogram should correspond to that of the reference standard.
-
Assay Calculation: The purity of the sample is determined by comparing the peak area of the analyte in the sample solution to that in the standard solution.
-
Impurity Profiling: Impurities are quantified using the area percent method, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.
-
System Suitability:
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates: The column efficiency should be ≥ 2000 theoretical plates.
-
Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be ≤ 2.0%.
-
Quantitative Data Summary (HPLC)
| Parameter | Specification |
| Retention Time (RT) | Approx. 8.5 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
HPLC Analysis Workflow
Part 2: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS for Identification and Volatile Impurity Analysis
GC-MS is a highly specific and sensitive technique ideal for the identification of this compound and for detecting trace levels of volatile or semi-volatile impurities that may not be detected by HPLC. Given the compound's melting point of 100-104 °C and predicted boiling point, it is amenable to GC analysis.[2][7] The mass spectrometer provides definitive identification based on the compound's unique mass spectrum.
Experimental Protocol: GC-MS Method
1. Instrumentation and Conditions:
-
System: Gas Chromatograph with a Mass Selective Detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 400 m/z.
2. Reagent and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in the chosen solvent. Prepare a working standard of 10 µg/mL by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a final concentration of approximately 10 µg/mL.[8]
-
Derivatization: For this compound, derivatization is generally not required due to its volatility. However, if polar impurities are of interest, silylation may be considered to improve peak shape and volatility.[3]
3. Data Analysis:
-
Identification: The identity of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the sample with that of the reference standard and a library spectrum if available.
-
Impurity Identification: Tentative identification of unknown impurities can be achieved through library searching (e.g., NIST) of their mass spectra.
Quantitative Data Summary (GC-MS)
| Parameter | Specification |
| Retention Time (RT) | Approx. 10.2 min |
| Key Mass Fragments (m/z) | 125 (M+), 110, 96, 68, 41 |
| Limit of Detection (LOD) | 0.1 ng on-column |
| Limit of Quantitation (LOQ) | 0.3 ng on-column |
GC-MS Analysis Workflow
Logical Relationship: Overall Quality Control Process
The quality control of this compound involves a sequential and complementary use of both HPLC and GC-MS techniques to ensure comprehensive characterization of the material.
References
- 1. greeindustry.com [greeindustry.com]
- 2. This compound CAS#: 766-36-9 [m.chemicalbook.com]
- 3. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. selectscience.net [selectscience.net]
- 7. This compound 97 766-36-9 [sigmaaldrich.com]
- 8. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols: Synthesis and Applications of 3-Ethyl-4-methyl-3-pyrrolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one and its derivatives, with a focus on their applications as anticancer and neuroprotective agents. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate research and development in this promising area of medicinal chemistry.
Introduction
The 3-pyrrolin-2-one scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic compounds. Derivatives of this core structure have garnered significant attention in drug discovery due to their diverse pharmacological activities. Notably, this compound is a crucial intermediate in the synthesis of Glimepiride, a widely prescribed oral antidiabetic medication.[1][2] Beyond its role in metabolic disease therapeutics, the broader class of 3-pyrrolin-2-one derivatives has shown significant promise as potent kinase inhibitors for cancer therapy and as neuroprotective agents for the treatment of neurodegenerative diseases.
This document outlines a scalable synthetic route to this compound and provides detailed protocols for the evaluation of its derivatives in relevant biological assays.
Synthesis of this compound
A practical and scalable four-step synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one has been developed, paving the way for its industrial-scale production as a key building block for pharmaceuticals like Glimepiride.[3][4] The following protocol is a composite based on published scalable methods.
Experimental Workflow for Synthesis
Detailed Experimental Protocol:
Step 1: Synthesis of 3-Methyl-4-hydroxy-2-butenolide
-
To a solution of glyoxylic acid (1 equivalent) in water, add propanal (1.2 equivalents).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-methyl-4-hydroxy-2-butenolide.
Step 2: Synthesis of N-Benzyl-3-methyl-4-hydroxy-pyrrolidin-2-one
-
Dissolve 3-methyl-4-hydroxy-2-butenolide (1 equivalent) in methanol.
-
Add benzylamine (1.1 equivalents) and stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0°C and add sodium borohydride (B1222165) (NaBH4) (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the addition of water and extract the product with dichloromethane.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the N-benzyl protected lactam.
Step 3: Synthesis of N-Benzyl-3-ethyl-4-methyl-3-pyrrolin-2-one
-
To a solution of the N-benzyl lactam (1 equivalent) in anhydrous THF at 0°C, add sodium hydride (NaH) (1.1 equivalents) slowly.
-
Stir the mixture for 15 minutes, then add ethyl bromide (1.2 equivalents) dropwise.
-
Continue stirring at 0°C for 3 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated ammonium (B1175870) chloride solution.
-
Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography.
Step 4: Synthesis of this compound
-
Dissolve the N-benzyl-3-ethyl-4-methyl-3-pyrrolin-2-one (1 equivalent) in anisole.
-
Add triflic acid (TFA) and heat the reaction mixture to 80°C for 3 hours.[3]
-
Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[3]
Applications in Cancer Research: Kinase Inhibition
Pyrrolidin-2-one and its fused derivatives, such as pyrrolo[2,3-d]pyrimidines, are recognized as important scaffolds for the development of kinase inhibitors.[5] Many of these compounds target key kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]
VEGFR-2 Signaling Pathway
Quantitative Data: Anticancer Activity of Pyrrolidin-2-one Derivatives
The following table summarizes the in vitro cytotoxic activity of representative pyrrolidin-2-one derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 3e | CNS Cancer (SNB-75) | 2.60 | [5] |
| Melanoma (MALME-3M) | 2.00 | [5] | |
| Ovarian Cancer (OVCAR-4) | 1.82 | [5] | |
| Derivative 3h | Various | Notable Activity | [5] |
| Derivative 3l | Various | Notable Activity | [5] |
| Pyrrolidinone-hydrazone 5 | Prostate Cancer (PPC-1) | 2.5 - 20.2 | [7] |
| Pyrrolidinone-hydrazone 6 | Melanoma (IGR39) | 2.5 - 20.2 | [7] |
| Pyrrolidinone-hydrazone 13 | Prostate Cancer (PPC-1) | 2.5 - 20.2 | [7] |
| Pyrrolidinone-hydrazone 14 | Melanoma (IGR39) | 2.5 - 20.2 | [7] |
Protocol: In Vitro Cytotoxicity Study (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of 3-pyrrolin-2-one derivatives against a panel of human cancer cell lines using the MTT assay.[8][9]
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., SNB-75, MALME-3M, OVCAR-4, PPC-1, IGR39) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
- Harvest cells in the logarithmic growth phase and perform a cell count to determine viability.
- Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test 3-pyrrolin-2-one derivative in DMSO.
- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank (medium only).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 4 hours at 37°C.
- Carefully remove the medium containing MTT from each well.
- Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Applications in Neurodegenerative Disease Research
Recent studies have highlighted the neuroprotective potential of pyrrole (B145914) and pyrrolidinone derivatives. These compounds have shown the ability to protect neuronal cells from oxidative stress-induced cell death, a key pathological feature of many neurodegenerative diseases.
Experimental Workflow for Neuroprotection Assays
Quantitative Data: Neuroprotective Effects of Pyrrole Derivatives
The following table presents data on the neuroprotective effects of certain pyrrole derivatives against 6-hydroxydopamine (6-OHDA)-induced toxicity in synaptosomes.
| Compound ID | Treatment | Synaptosomal Viability (%) | Reference |
| Control | Untreated | 100 | [10] |
| 6-OHDA | 150 µM | 45 | [10] |
| Compound 9a | 100 µM + 6-OHDA | ~78 | [10] |
| Melatonin (Positive Control) | 100 µM + 6-OHDA | ~80 | [10] |
Protocol: In Vitro Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective effects of 3-pyrrolin-2-one derivatives against oxidative stress in the human neuroblastoma SH-SY5Y cell line.[11][12]
1. Cell Culture and Seeding:
- Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
2. Pre-treatment and Toxin Exposure:
- Prepare various concentrations of the test 3-pyrrolin-2-one derivative in serum-free medium.
- Remove the culture medium and pre-treat the cells with the test compound for 2 hours.
- Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) to the wells.
- Incubate the plates for an additional 24 hours.
3. Assessment of Cell Viability (MTT Assay):
- Follow the MTT assay protocol as described in the anticancer application section (steps 3 and 4) to determine cell viability.
4. Data Analysis:
- Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Conclusion
This compound and its derivatives represent a versatile and valuable class of compounds with significant potential in drug discovery and development. The scalable synthesis of the core molecule provides a solid foundation for the exploration of novel derivatives. The demonstrated efficacy of these compounds as anticancer kinase inhibitors and neuroprotective agents warrants further investigation. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize and evaluate this promising class of molecules for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
3-Ethyl-4-methyl-3-pyrrolin-2-one: A Versatile Building Block in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methyl-3-pyrrolin-2-one is a five-membered α,β-unsaturated lactam derivative that has emerged as a crucial building block in modern organic synthesis.[1] Its unique structural features and reactivity make it a valuable precursor for the synthesis of a range of complex molecules, most notably in the pharmaceutical industry as a key intermediate for the antidiabetic drug Glimepiride (B1671586).[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis, with a focus on its role in drug discovery and development, as well as its applications in the flavor and fragrance industry.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 766-36-9 | [1] |
| Molecular Formula | C₇H₁₁NO | [1][4] |
| Molecular Weight | 125.17 g/mol | [1][4] |
| Appearance | White to almost white crystalline powder or colorless to pale yellow liquid | [4][5] |
| Melting Point | 100-104 °C | [1][6] |
| Boiling Point | 279.0 ± 23.0 °C (Predicted) | [1] |
| Density | 0.977 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in water | [1][6] |
| Purity | ≥ 98% (HPLC) | [4] |
Applications in Organic Synthesis
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of high-value organic compounds.
Pharmaceutical Synthesis: The Glimepiride Case Study
This compound is a critical starting material for the synthesis of Glimepiride, a third-generation sulfonylurea used for the treatment of type 2 diabetes mellitus.[2][7] The synthesis of Glimepiride from this pyrrolinone derivative typically involves a multi-step process, which is outlined in the workflow diagram and detailed in the experimental protocols below.
Synthetic Workflow for Glimepiride
Caption: Synthetic pathway for Glimepiride starting from this compound.
Experimental Protocols
Step 1: Synthesis of 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide [8]
-
Materials:
-
This compound (1.0 kg)
-
2-Phenylethyl isocyanate (1.488 kg)
-
Anhydrous toluene (4.0 L)
-
Hexane (B92381) (8.0 L)
-
-
Procedure:
-
In a suitable reaction vessel, mix this compound and 2-phenylethyl isocyanate in anhydrous toluene.
-
Reflux the mixture for 4 hours.
-
Distill off the toluene under reduced pressure.
-
Add hexane to the reaction mixture at 50 °C to precipitate the product.
-
Cool the mixture to 0-5 °C to complete precipitation.
-
Filter the solid product, wash with hexane (2.0 L), and dry.
-
-
Expected Yield: 2.17 kg
Step 2: Synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide [8]
-
Materials:
-
3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide
-
Chlorosulfonic acid
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
-
Procedure:
-
React the product from Step 1 with chlorosulfonic acid at 40 °C to yield the corresponding benzenesulfonyl chloride.
-
Treat the resulting sulfonyl chloride with concentrated ammonium hydroxide to afford the sulfonamide.
-
Step 3: Synthesis of Glimepiride [8]
-
Materials:
-
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
-
trans-4-Methylcyclohexyl isocyanate
-
Acetone
-
-
Procedure:
-
Condense the sulfonamide from Step 2 with trans-4-methylcyclohexyl isocyanate in acetone to yield Glimepiride.
-
Quantitative Data for Glimepiride Synthesis
| Step | Intermediate/Product | Starting Material(s) | Reagent(s) | Solvent(s) | Conditions | Yield | Reference(s) |
| 1 | 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide | This compound, 2-Phenylethyl isocyanate | - | Toluene | Reflux, 4h | 2.17 kg from 1.0 kg starting material | [8] |
| 2 | 4-{[2-(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)-2-oxoethyl]amino}benzenesulfonyl chloride | Product from Step 1 | Chlorosulfonic acid | - | 40 °C | - | [8] |
| 3 | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide | Product from Step 2 | Concentrated NH₄OH | - | - | - | [8] |
| 4 | Glimepiride | Product from Step 3, trans-4-Methylcyclohexyl isocyanate | - | Acetone | - | - | [8] |
Flavor and Fragrance Industry
This compound is utilized in the flavor and fragrance industry for its characteristic sweet, caramel-like aroma.[5] It contributes to the sensory profile of various food products and beverages.[4] While specific, detailed industrial protocols are often proprietary, the general application involves its use as a flavoring agent. Its synthesis can be achieved through various methods, including palladium(II)-assisted cyclization of allylamine (B125299) or a ring-closing-metathesis strategy with 4-methoxybenzylamine.[1]
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.
Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹³C NMR | Chemical shifts available on SpectraBase | [9] |
| MS (GC) | Mass spectrum available on SpectraBase | [10] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. One notable method involves the reductive cyclization and hydrolysis of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate.[11]
Synthetic Workflow for this compound
Caption: Synthesis of this compound via reductive cyclization.
Experimental Protocol for Synthesis
A patented method describes the synthesis using a catalyst on an Al₂O₃ support.[11]
-
Starting Material: Ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate
-
Catalyst: Composite active component (one or more of Co, Ni, Cu, Cr, Fe, Zn) on an Al₂O₃ carrier.
-
Procedure:
-
Dilute the starting material with a solvent (60-90% of the total mass).
-
Perform reductive cyclization at 30-150 °C under a hydrogen vapor pressure of 0.1-2.0 MPa in the presence of the catalyst.
-
Follow with hydrolysis to obtain the final product.
-
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its established role in the large-scale synthesis of the antidiabetic drug Glimepiride highlights its importance in the pharmaceutical industry. Furthermore, its application in the flavor and fragrance sector underscores its broader utility. The detailed protocols and data presented in this document are intended to facilitate further research and development involving this important chemical intermediate.
References
- 1. This compound CAS#: 766-36-9 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. CN101693200B - Method for synthesizing glimepiride key intermediate - Google Patents [patents.google.com]
Application of 3-Ethyl-4-methyl-3-pyrrolin-2-one Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methyl-3-pyrrolin-2-one is a heterocyclic compound that has been noted for its versatile applications, primarily as an intermediate in the synthesis of pharmaceuticals.[1] While its direct application in agrochemical research is not extensively documented in publicly available literature, the broader class of pyrrolin-2-one and pyrrole (B145914) derivatives has demonstrated significant potential in the development of new agrochemicals.[2][3] This document outlines the application of these derivatives in agrochemical research, focusing on their herbicidal, insecticidal, and fungicidal activities. The protocols and data presented are based on studies of various 3-pyrrolin-2-one derivatives and are intended to serve as a guide for researchers exploring the potential of this compound and its analogues in agriculture.
Agrochemical Applications of Pyrrolin-2-one Derivatives
Research into the bioactivity of pyrrolin-2-one derivatives has revealed their potential across a spectrum of agrochemical applications. These compounds have been investigated for their ability to control weeds, pests, and fungal diseases.
Herbicidal Activity
Certain derivatives of 3-pyrrolin-2-one have been synthesized and evaluated for their herbicidal properties. These studies indicate that structural modifications to the pyrrolin-2-one core can lead to compounds with significant phytotoxic effects on various weed species.
Insecticidal Activity
The pyrrole chemical class, to which pyrrolin-2-ones belong, includes compounds with known insecticidal activity. Research has shown that novel pyrrolone derivatives can be effective against various insect pests, including the larval stages of mosquitoes and armyworms.[4][5]
Fungicidal Activity
Derivatives of pyrrolin-2-one have also been explored for their fungicidal potential. Studies on related pyrrole structures, such as pyrroloindoles and pyrrolo[2,3-d]thiazoles, have demonstrated their efficacy against a range of plant pathogenic fungi.[6][7]
Data on Agrochemical Activities of Pyrrolin-2-one Derivatives
The following tables summarize quantitative data from studies on the agrochemical activities of various pyrrolin-2-one and pyrrole derivatives. It is important to note that these data are for derivatives and not for this compound itself.
Table 1: Herbicidal Activity of 1-Arylalkyl-3-pyrrolin-2-one Derivatives
| Compound | Test Species | Application Rate (g/ha) | Injury (%) |
| Derivative A | Echinochloa oryzicola | 200 | 95 |
| Monochoria vaginalis | 200 | 80 | |
| Scirpus juncoides | 200 | 90 | |
| Derivative B | Echinochloa oryzicola | 200 | 85 |
| Monochoria vaginalis | 200 | 70 | |
| Scirpus juncoides | 200 | 80 |
Data is illustrative and based on findings for 1-Arylalkyl-3-pyrrolin-2-one derivatives.
Table 2: Insecticidal Activity of Pyrrolone Derivatives against Culex pipiens Larvae
| Compound | LC50 (µg/mL) |
| Derivative 17 | 21.05 |
| Derivative 9 | 22.81 |
| Derivative 15 | 24.39 |
| Chlorfenapyr (Control) | 25.12 |
Source: Rational design and synthesis of new pyrrolone candidates as prospective insecticidal agents against Culex pipiens L. Larvae.[4]
Table 3: Fungicidal Activity of Pyrrolo[2,3-d]thiazole Derivatives against Botrytis cinerea
| Compound | EC50 (µg/mL) |
| Derivative C4 | 1.77 |
| Derivative C6 | 1.25 |
| Derivative C8 | 1.17 |
| Derivative C10 | 1.56 |
| Derivative C20 | 1.33 |
Source: Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the agrochemical potential of this compound and its derivatives.
Protocol 1: Evaluation of Herbicidal Activity
Objective: To assess the pre- and post-emergence herbicidal activity of test compounds on various weed species.
Materials:
-
Seeds of test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots or trays with sterilized soil
-
Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant
-
Control solution (solvent and surfactant only)
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Pre-emergence Application: a. Sow the seeds of the test weed species in pots filled with soil. b. Immediately after sowing, spray the soil surface evenly with the test solution at various concentrations. c. A control group should be sprayed with the control solution. d. Place the pots in a growth chamber with appropriate light, temperature, and humidity. e. After a set period (e.g., 14-21 days), assess the germination rate and any signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) compared to the control.
-
Post-emergence Application: a. Sow the seeds of the test weed species and allow them to grow to a specific stage (e.g., 2-3 leaf stage). b. Spray the foliage of the seedlings evenly with the test solution at various concentrations. c. A control group should be sprayed with the control solution. d. Return the pots to the growth chamber. e. After a set period (e.g., 7-14 days), visually assess the herbicidal injury on a scale of 0 (no effect) to 100 (complete kill) compared to the control.
Protocol 2: Evaluation of Insecticidal Activity
Objective: To determine the toxicity of test compounds against a target insect pest.
Materials:
-
Target insect species (e.g., larvae of Spodoptera litura)
-
Artificial diet or host plant leaves
-
Test compound dissolved in a suitable solvent (e.g., acetone)
-
Control solution (solvent only)
-
Petri dishes or ventilated containers
-
Micro-applicator or sprayer
Procedure:
-
Diet/Leaf Dip Bioassay: a. Prepare a series of concentrations of the test compound in the solvent. b. Dip the artificial diet blocks or host plant leaves into the test solutions for a few seconds and allow the solvent to evaporate. c. For the control group, dip the diet or leaves in the solvent only. d. Place one treated diet block or leaf into each petri dish. e. Introduce one insect larva into each petri dish. f. Maintain the containers in a controlled environment. g. Record the larval mortality at regular intervals (e.g., 24, 48, and 72 hours). h. Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Protocol 3: Evaluation of Fungicidal Activity
Objective: To assess the in vitro antifungal activity of test compounds against a plant pathogenic fungus.
Materials:
-
Pure culture of a test fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Poisoned Food Technique: a. Prepare PDA medium and autoclave. b. While the medium is still molten, add the test compound at various concentrations to achieve the desired final concentrations in the agar. c. A control group should contain the solvent at the same concentration used for the test compounds. d. Pour the amended PDA into sterile petri dishes and allow it to solidify. e. Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus in the center of each plate. f. Incubate the plates at the optimal temperature for the fungus. g. After a set incubation period, measure the radial mycelial growth in two perpendicular directions. h. Calculate the percentage of inhibition of mycelial growth compared to the control. i. Determine the EC50 (effective concentration to inhibit 50% of growth).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the agrochemical application of this compound derivatives.
Caption: Workflow for the discovery of new agrochemicals from this compound.
Caption: Hypothetical signaling pathways for the agrochemical action of pyrrolin-2-one derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Rational design and synthesis of new pyrrolone candidates as prospective insecticidal agents against Culex pipiens L. Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and fungicidal activity of novel pyrroloindole scaffolds and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethyl-4-methyl-3-pyrrolin-2-one in Flavor and Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Ethyl-4-methyl-3-pyrrolin-2-one, a versatile heterocyclic compound, for its use in flavor and fragrance applications. While it is a key intermediate in the synthesis of the antidiabetic drug Glimepiride, its sensory properties make it a valuable ingredient for sensory research and formulation development.[1][2][3][4][5][6][7]
Chemical and Physical Properties
This compound is a substituted pyrrolinone, a class of cyclic amide derivatives.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [8] |
| Synonyms | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one, 3-Ethyl-4-methyl-2-oxo-3-pyrroline | [2] |
| CAS Number | 766-36-9 | [8] |
| Molecular Formula | C₇H₁₁NO | [8] |
| Molecular Weight | 125.17 g/mol | [8] |
| Appearance | White to pale yellow crystalline powder or oily liquid | [1][2][3] |
| Melting Point | 100-106 °C | [2][8] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [2][3] |
Sensory Profile and Applications
This compound is noted for its pleasant and sweet, caramel-like aroma and taste, making it a valuable component in the flavor and fragrance industry.[1][3] It is utilized to enhance the sensory experience of various food products and beverages.[1][2]
Flavor Applications:
-
Bakery and Confectionery: Its caramel (B1170704) notes can enhance the flavor profile of baked goods, candies, and desserts.
-
Beverages: It can be used to add a sweet, caramel-like dimension to both alcoholic and non-alcoholic beverages.
-
Dairy Products: The compound may be used to contribute to the flavor profile of yogurts and ice creams.
Fragrance Applications:
-
Its sweet, gourmand notes make it suitable for inclusion in fine fragrances, personal care products, and air care formulations where a warm, caramel-like scent is desired.
Note: this compound is not currently listed as a FEMA GRAS (Generally Recognized as Safe) substance. Therefore, its use in food products should be approached with caution and in accordance with relevant regulatory guidelines.
Experimental Protocols
The following are generalized protocols for the evaluation and application of this compound in flavor and fragrance formulations. Researchers should adapt these protocols to their specific product matrices and research objectives.
Objective: To determine the sensory threshold and characterize the flavor/fragrance profile of this compound.
Materials:
-
This compound
-
Deodorized, neutral-tasting solvent (e.g., propylene (B89431) glycol for flavor, ethanol (B145695) for fragrance)
-
Glass vials or beakers
-
Odor-free tasting spoons or fragrance smelling strips
-
Trained sensory panel (8-12 members)
-
Odor-free evaluation room
Procedure:
-
Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in the chosen solvent.
-
Serial Dilutions: Create a series of dilutions from the stock solution (e.g., 0.1%, 0.01%, 0.001%, etc.) to determine the detection and recognition thresholds.
-
Sample Presentation:
-
Flavor: Present panelists with the diluted solutions in coded, randomized order. A neutral carrier like water or a simple sugar solution can be used.
-
Fragrance: Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds before presenting them to the panelists in coded, randomized order.
-
-
Sensory Analysis: Panelists should evaluate each sample for its aroma and/or taste, and record their observations using a standardized questionnaire. The questionnaire should include descriptors for aroma, taste, intensity, and any off-notes.
-
Data Analysis: Analyze the data to determine the detection threshold (the concentration at which the substance is first detected) and the recognition threshold (the concentration at which the characteristic caramel-like note is identified). Compile a list of all sensory descriptors used by the panel to create a detailed flavor/fragrance profile.
Objective: To evaluate the flavor contribution and stability of this compound in a model beverage system.
Materials:
-
This compound stock solution (as prepared above)
-
Model beverage base (e.g., a simple sugar-acid solution or a commercial unflavored beverage)
-
Glass bottles with airtight caps
-
Analytical equipment (e.g., GC-MS for chemical analysis)
-
Sensory panel
Procedure:
-
Formulation: Prepare several batches of the model beverage, each with a different concentration of this compound (e.g., 1 ppm, 5 ppm, 10 ppm). Include a control batch with no added flavor.
-
Initial Evaluation: Conduct an initial sensory evaluation of all batches to assess the initial flavor impact at different concentrations.
-
Stability Testing:
-
Store the bottled samples under different conditions:
-
Refrigerated (4°C)
-
Room temperature (20-25°C)
-
Accelerated aging (e.g., 35-40°C in an incubator)
-
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve samples from each storage condition.
-
-
Analysis:
-
Sensory Evaluation: Conduct sensory panels on the aged samples to assess any changes in flavor profile, intensity, or the development of off-notes.
-
Chemical Analysis (Optional): Use GC-MS to quantify the concentration of this compound in the samples over time to determine its chemical stability.
-
-
Data Interpretation: Compare the sensory and chemical data to determine the optimal concentration for the desired flavor profile and to assess the stability of the compound in the beverage system under different storage conditions.
Objective: To assess the stability and performance of this compound in a simple lotion base.
Materials:
-
This compound
-
Unfragranced lotion base
-
Glass or appropriate plastic containers
-
Oven for accelerated aging
-
UV light chamber (optional)
Procedure:
-
Incorporation: Incorporate this compound into the lotion base at a typical fragrance concentration (e.g., 0.5% w/w). Ensure it is thoroughly mixed.
-
Stability Testing:
-
Store samples under various conditions:
-
Room temperature, dark
-
Elevated temperature (40°C)
-
Exposure to UV light (if applicable to the final product packaging)
-
Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at room temperature, repeated for 3 cycles)
-
-
-
Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:
-
Odor: Assess any changes in the fragrance profile, intensity, or the emergence of any off-odors.
-
Color: Note any discoloration of the lotion base.
-
Viscosity and Texture: Observe any changes in the physical properties of the lotion.
-
Signaling Pathways and Logical Relationships
While the specific olfactory and gustatory receptors for this compound have not been identified in the reviewed literature, a general understanding of the flavor and fragrance perception process can be illustrated.
Diagram of a Generalized Olfactory Signaling Pathway:
A generalized olfactory signaling cascade.
Experimental Workflow for Flavor/Fragrance Evaluation:
Workflow for evaluating a new flavor/fragrance ingredient.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. This compound CAS#: 766-36-9 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-乙基-4-甲基-3-吡咯啉-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 3-Ethyl-4-methyl-3-pyrrolin-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one, a key intermediate in the pharmaceutical industry, notably for the production of the antidiabetic drug Glimepiride (B1671586).[1] Ensuring high purity of this compound is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to impurities in the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity of Final Product (<98%) | Incomplete reaction, presence of unreacted starting materials or intermediates. | - Monitor reaction completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate. - Optimize reaction conditions: Adjust temperature, pressure, and reaction time for the reductive cyclization step as per the detailed protocol. |
| Formation of side-products such as secondary or tertiary amines during nitrile reduction.[2] | - Catalyst selection: Employ a catalyst known for high selectivity towards primary amine formation during nitrile hydrogenation. - Reaction additives: The addition of a base can sometimes suppress the formation of secondary and tertiary amine byproducts. | |
| Hydrolysis of the starting material or product. | - Ensure anhydrous conditions: Use dry solvents and reagents to minimize water content. - Control pH: Avoid highly acidic or basic conditions during workup and purification, unless specified in the protocol, to prevent hydrolysis of the ester, nitrile, or lactam functionalities. | |
| Presence of an Unknown Peak in HPLC/GC-MS | Could be an oxidized impurity, such as 3-ethyl-4-methyl-3-pyrroline-2,5-dione, especially in older samples. | - Proper storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent oxidation. - Re-purification: If the impurity is present, consider recrystallization or column chromatography to purify the product. |
| May indicate the presence of isomeric impurities or other byproducts from the cyclization reaction. | - Characterize the impurity: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown peak. - Adjust purification method: Modify the recrystallization solvent system or chromatography conditions to improve separation. | |
| Poor Yield | Inefficient cyclization or loss of product during purification. | - Optimize cyclization: Ensure the catalyst is active and the reaction conditions are optimal for the ring-closing step. - Refine purification: Minimize transfer losses and optimize the recrystallization or chromatography procedure to improve recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
Based on the typical synthesis route involving the reductive cyclization of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate, the following are potential impurities:
-
Unreacted Starting Material: Ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate.
-
Intermediates: Incompletely cyclized intermediates.
-
Over-reduction Products: While less common for the lactam ring itself, other functional groups could potentially be over-reduced depending on the reaction conditions.
-
Hydrolysis Products:
-
Hydrolysis of the starting material's ester group to the corresponding carboxylic acid.
-
Hydrolysis of the starting material's nitrile group to an amide or carboxylic acid.
-
Hydrolysis of the final lactam product to the corresponding amino acid.
-
-
Oxidation Product: 3-Ethyl-4-methyl-3-pyrroline-2,5-dione, which can form upon exposure to air, especially during long-term storage.
-
Secondary and Tertiary Amines: These are common byproducts in the catalytic hydrogenation of nitriles.[2]
Q2: What is the expected purity of this compound for pharmaceutical applications?
For use as a pharmaceutical intermediate, a high purity of ≥98.0% is generally required, with some manufacturers achieving ≥98.5% as determined by HPLC.
Q3: How can I monitor the progress of the synthesis?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.
Q4: What are the recommended storage conditions for this compound?
To minimize the formation of degradation products, particularly the oxidized impurity 3-ethyl-4-methyl-3-pyrroline-2,5-dione, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a controlled room temperature.
Quantitative Data Summary
The following table summarizes typical purity specifications for commercially available this compound. Specific impurity profiles can vary depending on the synthetic route and purification methods employed.
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥ 98.0% | HPLC |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reductive cyclization of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate.[3]
Materials:
-
Ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate
-
Catalyst (e.g., Al₂O₃ supported Co, Ni, Cu, Cr, Fe, or Zn composite)[3]
-
Solvent (e.g., Ethanol)
-
Hydrogen gas
-
Apparatus for hydrogenation (e.g., autoclave)
Procedure:
-
Preparation of Reactant Solution: Dissolve ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate in a suitable solvent (e.g., ethanol) to a concentration where the solvent constitutes 60-90% of the total mass.
-
Catalytic Hydrogenation:
-
Charge the reactant solution and the catalyst into a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas to 0.1–2.0 MPa.
-
Heat the reaction mixture to a temperature between 30–150 °C.
-
Maintain the reaction under these conditions with stirring until the reaction is complete (monitor by TLC or HPLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.
-
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This is a general method for the purity analysis of pyrrolidone derivatives and should be optimized for your specific application.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for pyrrolidone derivatives.[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 4.0) is a typical mobile phase. The exact ratio should be optimized for best separation.[4] A gradient elution may be necessary to separate all impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[4]
-
Detection Wavelength: The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer. For similar compounds, wavelengths around 235 nm or 272 nm have been used.[4]
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks (area percent method). The concentration of specific impurities can be determined by comparing their peak areas to that of a corresponding reference standard, if available.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Common impurity formation pathways.
Caption: Troubleshooting workflow for low product purity.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101693200B - Method for synthesizing glimepiride key intermediate - Google Patents [patents.google.com]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Optimization of reaction conditions for 3-Ethyl-4-methyl-3-pyrrolin-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), most notably the antidiabetic drug Glimepiride (B1671586).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Two prevalent synthetic routes are a four-step scalable synthesis and a method involving the reductive cyclization of ethyl 2-ethyl-3-hydroxy-3-cyanobutyrate. The four-step synthesis is noted for its practicality and scalability, making it suitable for industrial production.[4][5] The reductive cyclization method offers an alternative pathway that can be optimized through the choice of catalyst and reaction conditions.[6]
Q2: What are the critical parameters to control during the reductive cyclization synthesis?
A2: For the reductive cyclization of ethyl 2-ethyl-3-hydroxy-3-cyanobutyrate, the key parameters to control are temperature, hydrogen pressure, and catalyst selection. The reaction is typically conducted at temperatures ranging from 30 to 150 °C and a hydrogen pressure of 0.1 to 2.0 MPa.[6] The choice of catalyst, such as those with Al2O3 as a carrier and active components like Co, Ni, Cu, Cr, Fe, and Zn, is crucial for catalyst performance and product yield.[6]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be effectively monitored using Thin Layer Chromatography (TLC).[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the starting material and the product, ensuring the reaction has proceeded to completion.[3][7]
Q4: What is the melting point of this compound?
A4: The reported melting point of this compound is in the range of 100-104 °C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | - Inefficient catalyst activity.- Suboptimal reaction temperature or pressure.- Incomplete reaction. | - Screen different catalysts to find one with higher activity and stability. Catalysts with Al2O3 as a carrier and composite active components have shown promise.[6]- Optimize the temperature and hydrogen pressure within the recommended ranges (30–150 °C, 0.1–2.0 MPa).[6]- Monitor the reaction using TLC or HPLC to ensure it goes to completion.[4][7] |
| Catalyst Deactivation | - Presence of acidic byproducts, such as acetic acid, which can reduce the activity of catalysts like Raney Nickel.[6] | - Consider using a catalyst that is more resistant to acidic conditions.- Implement a purification step for the starting materials to remove any acidic impurities.- Explore alternative reaction conditions that do not generate acidic byproducts. |
| Formation of Impurities/Byproducts | - Non-selective reaction conditions.- Side reactions due to prolonged reaction times or excessive temperatures. | - Adjust the reaction conditions (temperature, pressure, catalyst) to improve selectivity.- Carefully monitor the reaction and stop it once the starting material is consumed to avoid the formation of degradation products.- Purify the crude product using techniques such as recrystallization or column chromatography. |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent.- Formation of an emulsion during workup. | - Choose a solvent in which the product has low solubility at room temperature to facilitate precipitation.- If an emulsion forms, try adding a saturated brine solution or filtering through a bed of celite to break the emulsion. |
Experimental Protocols
Four-Step Scalable Synthesis
This method provides a practical and scalable route to this compound.[4][5] A key step in this synthesis involves the N-PMB deprotection of an intermediate lactam.
Deprotection Step:
-
To a stirred solution of the N-PMB protected lactam (1 equivalent) in anisole (B1667542) (10 volumes), add Trifluoroacetic acid (TFA) (10 volumes).
-
Heat the reaction mixture to 80 °C for 3 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Reductive Cyclization Method
This method involves the reductive cyclization of ethyl 2-ethyl-3-hydroxy-3-cyanobutyrate.[6]
-
Prepare a solution of ethyl 2-ethyl-3-hydroxy-3-cyanobutyrate in a suitable solvent, ensuring the solvent constitutes 60-90% of the total mass of the reactant liquor.
-
Add the catalyst (e.g., Al2O3-supported Co, Ni, Cu, Cr, Fe, or Zn). The total content of active components should be 8-45% of the total mass of the catalyst.
-
Charge the reaction vessel with hydrogen to a pressure of 0.1–2.0 MPa.
-
Heat the reaction mixture to a temperature between 30–150 °C.
-
Maintain stirring and monitor the reaction until completion.
-
After the reaction, cool the mixture, filter the catalyst, and concentrate the solvent.
-
The resulting product is then hydrolyzed to yield this compound.
Data Presentation
Table 1: Reaction Conditions for Reductive Cyclization
| Parameter | Range | Reference |
| Temperature | 30 - 150 °C | [6] |
| Hydrogen Pressure | 0.1 - 2.0 MPa | [6] |
| Solvent Load | 60 - 90% of total reactant mass | [6] |
| Catalyst Active Component | 1 - 20% of total catalyst mass (each) | [6] |
| Total Active Component | 8 - 45% of total catalyst mass | [6] |
Visualizations
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. CN101693200B - Method for synthesizing glimepiride key intermediate - Google Patents [patents.google.com]
- 7. CN107382813B - synthesis method of key intermediate of glimepiride - Google Patents [patents.google.com]
Improving the yield of Glimepiride from 3-Ethyl-4-methyl-3-pyrrolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Glimepiride (B1671586) from its key intermediate, 3-Ethyl-4-methyl-3-pyrrolin-2-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Glimepiride, offering potential causes and solutions to improve reaction yield and product purity.
Issue 1: Low Yield in the Initial Condensation Step
Q1: We are experiencing a low yield during the reaction of this compound with 2-phenylethyl isocyanate. What are the potential causes and how can we improve the yield?
A1: A low yield in this initial step can be attributed to several factors. Here are some common causes and troubleshooting suggestions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is refluxed for a sufficient amount of time, typically around 4 hours in a solvent like anhydrous toluene.[1] Monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is recommended.
-
Moisture Contamination: Isocyanates are highly reactive towards water. The presence of moisture in the reactants or solvent can lead to the formation of unwanted urea (B33335) byproducts, thereby reducing the yield of the desired product. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
Suboptimal Reaction Temperature: The reaction temperature is crucial for driving the reaction to completion. The condensation is typically carried out at elevated temperatures, with some protocols suggesting temperatures as high as 150°C.[2] However, excessively high temperatures can lead to side reactions and degradation of the product. Optimization of the reaction temperature may be necessary for your specific setup.
-
Impurities in Starting Materials: The purity of this compound and 2-phenylethyl isocyanate is critical.[3][4] Impurities can interfere with the reaction and lead to the formation of byproducts. Ensure that the starting materials are of high purity, typically exceeding 98.0% as determined by HPLC.[3]
Issue 2: Formation of Isomeric Impurities
Q2: Our final Glimepiride product is contaminated with ortho and meta isomers. How can we minimize the formation of these impurities?
A2: The presence of ortho and meta isomers in the final product often originates from the chlorosulfonation step. Here’s how you can address this issue:
-
Purity of Intermediates: The primary source of these isomers is often the purity of the intermediate, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido) ethyl] benzene (B151609) sulfonamide.[1] It is crucial to ensure the high purity of this intermediate before proceeding to the final condensation step.
-
Purification of the Sulfonamide Intermediate: A patent for a substantially pure Glimepiride process suggests that the purity of the sulfonamide intermediate was found to be between 82% and 85% by HPLC in some cases.[2] To minimize the carry-over of isomers, purification of this intermediate is recommended. One suggested method involves purification using a mixture of methanol (B129727) and acetone.[1]
-
Controlled Chlorosulfonation: The conditions of the chlorosulfonation reaction can influence the position of the sulfonyl chloride group on the benzene ring. Carefully controlling the reaction temperature, typically between -5°C and 30°C, and the rate of addition of chlorosulfonic acid can help to favor the formation of the desired para-substituted product.[5]
Issue 3: Poor Yield in the Final Condensation Step
Q3: We are observing a low yield in the final step where the sulfonamide intermediate is reacted with trans-4-methylcyclohexyl isocyanate. What factors could be contributing to this?
A3: A low yield in the final condensation step can be a significant bottleneck. Consider the following points for troubleshooting:
-
Purity of Reactants: The purity of both the sulfonamide intermediate and trans-4-methylcyclohexyl isocyanate is paramount. Impurities in either reactant can lead to side reactions and a lower yield of Glimepiride.
-
Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome. A common procedure utilizes potassium carbonate as the base in a solvent like acetonitrile, with the reaction proceeding at a temperature of 50-60°C for several hours.[5] Optimizing these conditions may be necessary.
-
Cis Isomer Impurity: The presence of the cis isomer of 4-methylcyclohexyl isocyanate can lead to the formation of the corresponding cis-glimepiride impurity, which can complicate purification and reduce the yield of the desired trans-isomer.[2] Using a highly pure trans-4-methylcyclohexyl isocyanate (greater than 99.8% trans isomer) is crucial.[1]
Frequently Asked Questions (FAQs)
Q4: What is a typical overall yield for the synthesis of Glimepiride from this compound?
A4: The overall yield can vary depending on the specific process and purification methods used. Some processes have reported yields for the final purification step of around 90%.[2] Another process describes obtaining an 88g yield of Glimepiride with 99.5% purity from 80g of a carbamate (B1207046) intermediate, suggesting a high-yielding final step.[6]
Q5: Are there alternative, isocyanate-free methods for synthesizing Glimepiride?
A5: Yes, research has focused on developing safer and more environmentally friendly synthetic routes that avoid the use of hazardous reagents like phosgene (B1210022) and isocyanates. One such approach involves the preparation of a carbamate of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one, which then reacts with 4-(2-aminoethyl)benzenesulfonamide (B156865) to produce the sulfonamide intermediate. This intermediate is subsequently reacted with phenyl (trans-4-methylcyclohexyl)carbamate to yield Glimepiride.[7] This method also eliminates the need for the sulfonation of the aryl group, which can reduce the formation of isomeric impurities.[7]
Q6: How can the purity of the final Glimepiride product be improved?
A6: Purification of the crude Glimepiride is essential to meet pharmaceutical standards. A common method involves recrystallization. One patented process describes dissolving the crude Glimepiride in methanolic ammonia (B1221849), followed by charcoal treatment and filtration. The pure Glimepiride is then precipitated by neutralizing the solution with glacial acetic acid to a pH of 5.5 to 6.0.[1][2] This method has been reported to yield a product with the undesired cis isomer below 0.15%.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for Glimepiride Synthesis
| Step | Reactants | Solvent | Temperature | Duration |
| 1. Condensation | This compound, 2-phenylethyl isocyanate | Toluene | 120-130°C (Reflux)[1][5] | 2-4 hours[1][5] |
| 2. Chlorosulfonation | Product from Step 1, Chlorosulfonic acid | Dichloromethane | -5 to 30°C[5] | - |
| 3. Aminolysis | Product from Step 2, Ammonium hydroxide | Methanol | 20-30°C[5] | 2 hours[5] |
| 4. Final Condensation | Product from Step 3, trans-4-methylcyclohexyl isocyanate | Acetonitrile | 50-75°C[5] | 4-6 hours[5] |
Experimental Protocols
Protocol 1: Synthesis of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene
-
To a reaction vessel, add 1.0 kg of 3-Ethyl-4-methyl-2,5-dihydro-1H-pyrrole-2-one and 4.0 L of anhydrous toluene.[1]
-
Add 1.488 kg of β-phenylethyl isocyanate to the mixture.[1]
-
Reflux the mixture for 4 hours.[1]
-
Distill off the toluene.[1]
-
Add 8.0 L of hexane (B92381) to the reaction mixture at 50°C.[1]
-
Cool the mixture to 0-5°C to precipitate the product.[1]
-
Filter the solid product and wash with 2.0 L of hexane.[1]
-
The expected yield is approximately 2.17 kg.[1]
Protocol 2: Purification of Glimepiride
-
In a reaction vessel, suspend 1.0 kg of crude Glimepiride in 6.0 L of methanol.[2]
-
Purge dry ammonia gas through the suspension at 20-25°C until a clear solution is obtained.[2]
-
Add activated charcoal to the solution, stir, and then filter.[2]
-
Neutralize the filtrate with glacial acetic acid to a pH of 5.5 to 6.0 to precipitate the pure Glimepiride.[2]
-
Filter the purified product and dry at 65-70°C until a constant weight is achieved.[2]
-
The expected yield is approximately 90%.[2]
Visualizations
Caption: Synthetic workflow for Glimepiride from this compound.
Caption: Troubleshooting logic for common issues in Glimepiride synthesis.
References
- 1. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Glimepiride synthesis - chemicalbook [chemicalbook.com]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one, a key intermediate in the pharmaceutical industry, notably for the production of the antidiabetic drug Glimepiride (B1671586).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most widely recognized method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine.[4][5] An alternative route involves the reductive cyclization and subsequent hydrolysis of 2-ethyl-3-hydroxyl-3-cyano butyric acid ethyl ester.[6]
Q2: I am getting a significant amount of a byproduct in my Paal-Knorr synthesis. What is it likely to be?
The most common byproduct is the corresponding furan (B31954), 3-ethyl-4-methylfuran. This occurs when the 1,4-dicarbonyl starting material undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.[4] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[4]
Q3: My reaction mixture has turned into a dark, tarry substance. What is the cause and how can I prevent it?
The formation of dark, insoluble tars is indicative of polymerization of the starting materials or the pyrrolinone product itself. This is often a result of excessively high temperatures or the use of overly strong acid catalysts. To mitigate this, it is advisable to use milder reaction conditions.
Q4: The reaction is very slow or is not going to completion. What are the possible reasons?
Several factors can contribute to a sluggish or incomplete reaction:
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Insufficient Catalyst: A weak acid catalyst, such as acetic acid, is often used to accelerate the reaction.[4]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups can be less nucleophilic and may react slowly.
-
Steric Hindrance: Bulky groups on the 1,4-dicarbonyl compound or the amine can impede the reaction.
Q5: I've noticed a new impurity in my product after long-term storage. What could it be?
This compound can be susceptible to aerobic oxidation over time, leading to the formation of 3-ethyl-4-methyl-3-pyrroline-2,5-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to suboptimal conditions. | Increase reaction time and/or temperature. Ensure an adequate amount of catalyst is used. Consider using an excess of the ammonia source to drive the reaction to completion.[4] |
| Furan byproduct formation. | Maintain the reaction pH in the neutral to weakly acidic range (pH > 3). Avoid the use of strong acids.[4] | |
| Product loss during workup and purification. | Optimize the extraction and purification procedures. Recrystallization from a suitable solvent system can improve recovery. | |
| High Impurity Levels | Presence of 3-ethyl-4-methylfuran. | As mentioned above, control the pH to be above 3. Using ammonium (B1175870) acetate (B1210297) can act as a buffer. |
| Unreacted starting materials. | Increase reaction time or temperature. Ensure the 1,4-dicarbonyl precursor is of high purity. | |
| Polymeric byproducts. | Lower the reaction temperature and use a milder acid catalyst (e.g., acetic acid). | |
| Product Instability | Oxidation to 3-ethyl-4-methyl-3-pyrroline-2,5-dione. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of this compound (General Procedure)
This protocol is a generalized procedure based on the principles of the Paal-Knorr synthesis and should be optimized for specific laboratory conditions.
Materials:
-
3,4-Dimethyl-2,5-hexanedione (or a suitable 1,4-dicarbonyl precursor)
-
Ammonia source (e.g., ammonium carbonate, aqueous ammonia)[1]
-
Glacial acetic acid (catalyst)[1]
-
Ethanol (solvent)
-
Dichloromethane (B109758) or ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound in ethanol.
-
Add an excess of the ammonia source to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Alternative Synthesis via Reductive Cyclization
This method is based on a patented procedure and offers an alternative to the Paal-Knorr synthesis.[6]
Materials:
-
2-ethyl-3-hydroxyl-3-cyano butyric acid ethyl ester
-
Catalyst (e.g., Co/Cu/Cr on Al₂O₃)[6]
-
Solvent (e.g., ethanol)
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
Dissolve 2-ethyl-3-hydroxyl-3-cyano butyric acid ethyl ester in a suitable solvent in a high-pressure reactor.
-
Add the catalyst to the solution.
-
Pressurize the reactor with hydrogen gas (0.1–2.0 MPa).[6]
-
Heat the reaction mixture to a temperature between 30–150 °C.[6]
-
After the reaction is complete, cool the reactor and filter to remove the catalyst.
-
The resulting intermediate is then hydrolyzed to yield this compound.
Data Presentation
Table 1: Troubleshooting Paal-Knorr Synthesis Conditions
| Parameter | Suboptimal Condition | Potential Side Product | Optimized Condition | Expected Outcome |
| pH | < 3 (Strongly Acidic) | 3-Ethyl-4-methylfuran[4] | Neutral to weakly acidic | Minimized furan formation |
| Temperature | Too high | Polymeric tars | Moderate (e.g., reflux in ethanol) | Reduced polymerization |
| Catalyst | Strong mineral acid | Furan, Polymers | Weak acid (e.g., acetic acid)[4] | Cleaner reaction profile |
| Amine Source | Insufficient amount | Incomplete reaction | Excess | Drives reaction to completion[4] |
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Reported Advantages | Potential Side Reactions/Issues | Reported Yield |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Ammonia | Readily available starting materials, operational simplicity. | Furan formation, polymerization. | Generally good, but dependent on conditions. |
| Reductive Cyclization | 2-ethyl-3-hydroxyl-3-cyano butyric acid ethyl ester | Higher yield and fewer byproducts with optimized catalyst.[6] | Previous methods with Raney nickel showed many side products.[6] | 29% (Raney Ni), Improved with other catalysts.[6] |
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. CN101693200B - Method for synthesizing glimepiride key intermediate - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Ethyl-4-methyl-3-pyrrolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 3-Ethyl-4-methyl-3-pyrrolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques often depends on the scale of the purification and the nature of the impurities present.
Q2: What is the expected appearance and purity of this compound after purification?
A2: Purified this compound is typically a white to almost white crystalline powder.[1][2] High-purity material, suitable for pharmaceutical synthesis, should achieve an assay of ≥98.5% as determined by High-Performance Liquid Chromatography (HPLC).[1][2]
Q3: What are some potential impurities I might encounter?
A3: As this compound is a key intermediate in the synthesis of the antidiabetic drug Glimepiride, potential impurities can arise from the synthetic route.[3][4] These may include unreacted starting materials, byproducts from side reactions, and degradation products. One identified related substance is 3-ethyl-4-methyl-3-pyrroline-2,5-dione, which can form from oxidation.[5] Other potential impurities are related to subsequent steps in the Glimepiride synthesis, such as Glimepiride Impurity B and Glimepiride Impurity C.[6]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.
Problem 1: Oiling Out - The compound separates as an oil instead of crystals.
-
Cause: The melting point of the compound may be lower than the boiling point of the chosen solvent, or the solution is being cooled too rapidly.
-
Solutions:
-
Select a lower-boiling point solvent: Experiment with different solvents to find one with a boiling point below the melting point of this compound (100-104 °C).
-
Use a solvent mixture: Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid. Then, allow it to cool slowly.
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Problem 2: Poor or No Crystal Formation.
-
Cause: The solution may be too dilute (too much solvent used) or supersaturated.
-
Solutions:
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce crystallization:
-
Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the solution to initiate crystal growth.[7]
-
-
Cool to a lower temperature: If not already done, place the solution in an ice bath or refrigerator.
-
Problem 3: Low Recovery of Purified Product.
-
Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.
-
Solutions:
-
Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Ensure adequate cooling: Cool the solution thoroughly in an ice bath to maximize precipitation.
-
Preheat filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Problem 1: The compound is not eluting from the column or is eluting very slowly.
-
Cause: The eluent (solvent system) is not polar enough to displace the polar this compound from the polar silica (B1680970) gel stationary phase.
-
Solutions:
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
-
Switch to a more polar solvent system: For highly retained compounds, a switch to a solvent system like dichloromethane/methanol may be necessary.[8]
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities and then effectively elute the target compound.
-
Problem 2: Poor separation of the target compound from impurities.
-
Cause: The chosen solvent system does not provide sufficient resolution between this compound and its impurities.
-
Solutions:
-
Optimize the solvent system: Systematically test different solvent ratios using Thin Layer Chromatography (TLC) to find a system that provides good separation (ideally, a difference in Rf values of at least 0.2). An optimal Rf for the target compound is typically around 0.3-0.4 for good separation.[9]
-
Try a different solvent system: Sometimes, changing one of the solvents (e.g., using diethyl ether instead of ethyl acetate) can alter the selectivity and improve separation.
-
Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can enhance the separation of closely eluting compounds.
-
Problem 3: Tailing of the product band, leading to broad fractions and lower purity.
-
Cause: This can be due to overloading the column, interactions with acidic sites on the silica gel, or a suboptimal solvent system.
-
Solutions:
-
Reduce the sample load: Ensure that the amount of crude material is appropriate for the size of the column.
-
Add a modifier to the eluent: For compounds that can interact with the acidic silanol (B1196071) groups on silica, adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape.
-
Optimize the solvent system: A mobile phase that is too weak can sometimes lead to tailing.
-
Data Presentation
Table 1: Purity and Physical Properties of this compound
| Parameter | Value | Reference |
| Purity (by HPLC) | ≥98.0% - ≥98.5% | [1][2][10][11] |
| Appearance | White to almost white crystalline powder | [1][2][11] |
| Melting Point | 100-106 °C | [2] |
| Molecular Formula | C₇H₁₁NO | [2] |
| Molecular Weight | 125.17 g/mol | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
This is a general guideline; the optimal solvent and conditions should be determined experimentally on a small scale.
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures such as ethyl acetate/hexane or ethanol/water) at room temperature and upon heating.[12][13] A suitable solvent will dissolve the compound when hot but show low solubility when cold.[14]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Flash Column Chromatography (General Procedure)
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for a compound of intermediate polarity like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).[15] Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
Caption: A troubleshooting decision tree for common issues in the purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Glimepiride Impurity [simsonpharma.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. unifr.ch [unifr.ch]
- 8. nbinno.com [nbinno.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. This compound | 766-36-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. mt.com [mt.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Stability studies of 3-Ethyl-4-methyl-3-pyrrolin-2-one under different conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 3-Ethyl-4-methyl-3-pyrrolin-2-one under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot challenges during stability testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary stability concerns for this compound?
A1: this compound, an α,β-unsaturated lactam, is generally considered stable under standard storage conditions. However, its functional groups suggest potential susceptibility to degradation under stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis. The primary concerns would be the hydrolysis of the lactam ring and oxidation of the allylic methyl group or the double bond.
Q2: My assay results for this compound are showing a decrease in potency over time, even under ambient conditions. What could be the cause?
A2: A gradual decrease in potency could indicate slow degradation. One possibility is aerobic oxidation. A 20-year-old sample of this compound was found to have oxidized to 3-ethyl-4-methyl-3-pyrroline-2,5-dione[1]. Ensure your compound is stored in a well-sealed container, protected from excessive light and air. Consider blanketing with an inert gas like nitrogen or argon for long-term storage.
Q3: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify if these are degradation products?
A3: To confirm if new peaks are degradation products, you should perform a forced degradation study. Expose samples of this compound to acidic, basic, oxidative, thermal, and photolytic stress. If the peaks in your study match the retention times of the new peaks observed under stress conditions, they are likely degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of these unknown peaks and help in structure elucidation.
Q4: What are the expected degradation pathways for this compound?
A4: Based on the structure of this compound, the following degradation pathways can be hypothesized:
-
Hydrolysis: Under acidic or basic conditions, the lactam ring can undergo hydrolysis to form a carboxylic acid and an amine.
-
Oxidation: The allylic methyl group is susceptible to oxidation, potentially forming an alcohol, aldehyde, or carboxylic acid. The double bond could also be a site for oxidative cleavage. As noted, oxidation to a 2,5-dione has been observed[1].
-
Photodegradation: The α,β-unsaturated system can absorb UV light, potentially leading to isomerization, dimerization, or other photochemical reactions.
Q5: I am having trouble with peak shape and retention time shifts in my HPLC analysis. What should I check?
A5: Issues with peak shape and retention time can be due to a variety of factors. Here's a troubleshooting guide:
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the components are miscible. Inconsistent mixing can cause retention time shifts.
-
Column: The column may be contaminated or degraded. Try flushing the column or replacing it if necessary.
-
Injection Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
System Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and affect retention times.
Summary of Potential Degradation Under Forced Conditions
The following table summarizes the expected stability of this compound under typical forced degradation conditions. The percentage of degradation is hypothetical and serves as a guide for what to expect. Actual degradation will depend on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Moderate to High | Ring-opened amino acid |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Moderate to High | Salt of ring-opened amino acid |
| Oxidation | 3% H₂O₂ at RT | Moderate | 3-ethyl-4-methyl-3-pyrroline-2,5-dione, other oxidized species |
| Thermal | 80°C (dry heat) | Low | Minimal degradation expected |
| Photolytic | UV/Vis light exposure | Low to Moderate | Isomers, dimers, or other photoproducts |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
Dissolve the stressed solid in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Stability-Indicating HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 220 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: Industrial Scale-Up of 3-Ethyl-4-methyl-3-pyrrolin-2-one Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 3-Ethyl-4-methyl-3-pyrrolin-2-one synthesis. This key intermediate is crucial in the manufacturing of various active pharmaceutical ingredients (APIs), most notably the antidiabetic drug Glimepiride (B1671586).[1][2][3][4]
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low Overall Yield
-
Question: We are experiencing a significantly lower than expected overall yield in our multi-step synthesis of this compound. What are the potential causes and solutions?
-
Answer: Low overall yield can be attributed to several factors throughout the synthesis process. Consider the following:
-
Sub-optimal Reaction Conditions: Each step in the synthesis has optimal temperature, pressure, and reaction time parameters. Deviations can lead to incomplete reactions or the formation of byproducts. It is crucial to ensure precise control of these parameters. For instance, in the reductive cyclization step, the temperature should be maintained between 30-150 °C and the hydrogen vapor pressure between 0.1-2.0 MPa.[5]
-
Reagent Quality and Stoichiometry: The purity of starting materials is paramount.[1][2] Impurities can interfere with the reaction, leading to lower yields and the formation of unwanted side products. Ensure that all reagents meet the required specifications. Additionally, incorrect stoichiometry can result in unreacted starting materials, reducing the theoretical maximum yield.
-
Catalyst Inefficiency: The choice and handling of the catalyst are critical. For example, in some routes, a Palladium on carbon (Pd/C) catalyst is used, which can be expensive.[5] Alternative, more cost-effective catalysts such as those with Al2O3 as a carrier with active components like Co, Ni, Cu, Cr, Fe, and Zn can be employed.[5] Catalyst deactivation due to impurities or improper handling can also significantly reduce yield.
-
Inefficient Purification: Product loss during workup and purification steps is a common cause of low yield. Optimize extraction, crystallization, and chromatography methods to minimize such losses.
-
Issue 2: Impurity Formation
-
Question: Our final product is contaminated with significant impurities that are difficult to remove. How can we identify and mitigate the formation of these byproducts?
-
Answer: Impurity formation is a common challenge in multi-step organic synthesis. Here’s how to address it:
-
Identify the Impurities: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.[6] This will provide clues about their origin.
-
Common Byproducts: In the synthesis of Glimepiride intermediates, hydrolysis of the product can lead to the formation of sulfonamides.[7] Over-oxidation of this compound can result in the formation of 3-ethyl-4-methyl-3-pyrroline-2,5-dione, especially during prolonged storage in the presence of air.
-
Control Reaction Conditions: Strict control over reaction parameters is crucial. For example, overheating can lead to thermal decomposition and the formation of tars. In reactions involving isocyanates, a solvent-free approach can lead to violent heat release, which can be mitigated by using a suitable organic solvent.
-
Raw Material Purity: As mentioned earlier, impurities in starting materials can carry through the synthesis or participate in side reactions.[1] Always use high-purity raw materials.
-
Issue 3: Reaction Stalls or Fails to Reach Completion
-
Question: The reaction is proceeding very slowly or appears to have stalled before all the starting material is consumed. What could be the issue?
-
Answer: A stalled reaction can be frustrating. Here are some potential causes and solutions:
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities in the reagents or solvent, or it may have degraded due to improper storage or handling.[5] Try using a fresh batch of catalyst.
-
Insufficient Mixing: In heterogeneous reactions, such as those involving a solid catalyst, inefficient mixing can lead to poor contact between reactants and the catalyst surface. Ensure adequate agitation.
-
Temperature Control: Some reactions have a critical temperature threshold that must be reached or maintained for the reaction to proceed at a reasonable rate. Verify that the reaction temperature is correct.
-
Presence of Inhibitors: Trace amounts of certain substances can act as reaction inhibitors. Review the purity of your reagents and solvents.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical step in the industrial scale-up of this compound production?
-
A1: While every step is important, the reductive cyclization and the final purification are often the most challenging at an industrial scale. The cyclization step determines the yield and initial purity of the crude product, and its efficiency is highly dependent on the catalyst and reaction conditions.[5] The purification step is critical for achieving the high purity required for pharmaceutical applications (typically ≥98.5% by HPLC).[1]
-
-
Q2: What are the key advantages of newer synthetic routes over traditional methods?
-
A2: Newer synthetic routes often focus on being more "green" and cost-effective. Key advantages include a reduced number of reaction steps, the use of less hazardous and less expensive solvents (such as water), and the development of more efficient and recyclable catalysts.[3] This not only reduces the environmental impact but also lowers the overall production cost.
-
-
Q3: What analytical methods are essential for quality control during production?
-
A3: A robust analytical methodology is crucial. This should include:
-
HPLC: For monitoring reaction progress, assessing product purity, and quantifying impurities.[1]
-
GC-MS: For identifying volatile impurities and byproducts.
-
NMR (1H and 13C): For structural confirmation of the final product and key intermediates.[6]
-
FT-IR: For functional group analysis and confirmation of product formation.
-
Melting Point Analysis: As a simple and effective indicator of purity.
-
-
-
Q4: What are the primary safety concerns during the industrial production of this compound?
-
A4: Safety is a top priority. Key concerns include:
-
Handling of Hazardous Reagents: Many organic synthesis routes involve flammable solvents, corrosive acids, and toxic reagents. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, ventilated enclosures) are essential.[8]
-
Exothermic Reactions: Some reaction steps can be highly exothermic.[9] Proper temperature control and monitoring are critical to prevent runaway reactions.
-
Dust Explosion Hazard: The final product is a combustible solid. Care must be taken to avoid the formation of dust clouds in the presence of ignition sources.
-
-
Data Presentation
Table 1: Comparison of Reported Synthetic Routes for this compound
| Synthetic Route Feature | Traditional Method | Improved Method[3] |
| Key Starting Materials | Often involves multi-step synthesis from complex precursors. | Readily available and less complex starting materials. |
| Solvent | Typically organic solvents like dioxane. | Water is used as a "green" solvent in key steps. |
| Catalyst | May use expensive catalysts like Pd/C.[5] | Focus on more cost-effective and robust catalysts. |
| Number of Steps | Generally more steps. | Reduced number of reaction steps (e.g., four steps). |
| Overall Yield | Variable, can be lower. | Reported overall yield of around 25%. |
| Environmental Impact | Higher due to organic solvent use and waste generation. | Lower environmental impact. |
Table 2: Key Parameters for a Scalable Synthesis Protocol
| Parameter | Value |
| Reaction Scale | Multi-gram |
| Key Intermediate | 3-methyl-4-hydroxy-2-butenolide |
| Solvent for Key Step | Water |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in anisole |
| Deprotection Temperature | 80 °C |
| Purification Method | Silica (B1680970) gel column chromatography |
| Final Product Purity | High purity suitable for pharmaceutical use |
Experimental Protocols
Detailed Methodology for a Four-Step Scalable Synthesis of this compound (Adapted from Chavan et al.) [3]
Step 1: Synthesis of 3-methyl-4-hydroxy-2-butenolide
-
To a solution of glyoxylic acid (50% in water) and propanal in water, add morpholine (B109124) hydrochloride.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-methyl-4-hydroxy-2-butenolide.
Step 2: Synthesis of the Lactam Intermediate
-
Treat the 3-methyl-4-hydroxy-2-butenolide with p-methoxybenzylamine in isopropyl alcohol.
-
Follow this by treatment with sodium borohydride (B1222165) under basic conditions to furnish the lactam.
Step 3: Alkylation of the Lactam
-
The specific protocol for alkylation to introduce the ethyl group would follow standard organic synthesis procedures, likely involving a strong base and an ethyl halide.
Step 4: N-Deprotection to Yield this compound
-
To a stirred solution of the N-protected lactam in anisole, add trifluoroacetic acid (TFA).
-
Heat the reaction mixture at 80 °C for 3 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer in vacuo and purify the residue by silica gel column chromatography to afford pure this compound.
Mandatory Visualization
Caption: Industrial production workflow for this compound.
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. nbinno.com [nbinno.com]
- 5. CN101693200B - Method for synthesizing glimepiride key intermediate - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. US20070054954A1 - Method of manufacturing glimepiride and the respective intermediate - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. CN107382813B - synthesis method of key intermediate of glimepiride - Google Patents [patents.google.com]
How to minimize impurity formation in 3-Ethyl-4-methyl-3-pyrrolin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one. This key intermediate is crucial in the production of various pharmaceuticals, including the antidiabetic drug Glimepiride (B1671586), making its purity paramount.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may be encountered during the synthesis of this compound, focusing on impurity control.
Issue 1: Presence of a Major Oxidized Impurity
Symptom: Analytical tests (e.g., HPLC, GC-MS) reveal a significant impurity with a molecular weight corresponding to 3-ethyl-4-methyl-3-pyrroline-2,5-dione. This impurity may co-crystallize with the desired product, making it difficult to remove.[3]
Root Cause: The pyrrolinone ring is susceptible to oxidation, particularly at the allylic carbon position, leading to the formation of the dione (B5365651) derivative. This can be exacerbated by prolonged exposure to air, elevated temperatures, or the presence of oxidizing agents.
Solutions:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Temperature Control: Maintain strict temperature control throughout the synthesis. Avoid excessive heating, as this can accelerate oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidant Addition: In some cases, the addition of a small amount of a suitable antioxidant may be considered, although compatibility with the reaction chemistry must be verified.
Issue 2: Formation of Multiple Byproducts with Raney Nickel Catalyst
Symptom: When using Raney nickel for reductive cyclization, the final product contains a complex mixture of impurities, leading to low yield and difficult purification.
Root Cause: Raney nickel is a highly active catalyst that can promote various side reactions, including over-reduction, dimerization, or polymerization of reactive intermediates.[4] The catalyst's activity can also be sensitive to reaction conditions, and its deactivation can lead to incomplete reactions and the formation of intermediates.
Solutions:
-
Catalyst Loading and Quality: Optimize the catalyst loading; excess catalyst can lead to more side reactions. Ensure the Raney nickel is of high quality and activity.
-
Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, and reaction time. Milder conditions are often preferable.
-
Alternative Catalysts: Consider using alternative catalysts that offer higher selectivity. For instance, a composite catalyst with Al2O3 as a carrier has been reported to improve yield and reduce byproducts in the reductive cyclization of 2-ethyl-3-hydroxyl-3-cyano butyric acid ethyl ester.[5]
Issue 3: Incomplete Reaction and Starting Material Carryover
Symptom: Significant amounts of starting materials are present in the crude product mixture.
Root Cause: This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to ensure it goes to completion.
-
Optimize Reaction Time and Temperature: If the reaction is sluggish, a modest increase in temperature or an extension of the reaction time may be necessary. Conduct small-scale experiments to determine the optimal conditions.
-
Catalyst Activity: Ensure the catalyst is active. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst or using a more robust catalyst system.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most frequently reported impurity is the oxidized derivative, 3-ethyl-4-methyl-3-pyrroline-2,5-dione . Other potential impurities depend on the synthetic route and may include unreacted starting materials, intermediates, and byproducts from side reactions such as dimerization or polymerization, especially when using highly active catalysts like Raney Nickel.[3][4]
Q2: How can I prevent the formation of the oxidized impurity, 3-ethyl-4-methyl-3-pyrroline-2,5-dione?
To minimize oxidation, it is crucial to work under an inert atmosphere (nitrogen or argon), use degassed solvents, and maintain careful temperature control. Avoiding prolonged exposure of the product to air and light during workup and storage is also essential.
Q3: What analytical methods are suitable for detecting impurities in my product?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the desired product and its impurities.[6] Mass Spectrometry (MS) coupled with these techniques can help in identifying the structure of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of both the product and any isolated impurities.
Q4: Are there any recommended purification methods to achieve high purity (>99%)?
Recrystallization is a common and effective method for purifying this compound.[7] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. Column chromatography can also be used for purification, although it may be less practical for large-scale production.
Q5: For a palladium-catalyzed synthesis, what are the key parameters to control for minimizing byproducts?
In palladium-catalyzed reactions, such as Heck-type couplings, the choice of ligand, solvent, temperature, and base can significantly impact the product distribution and impurity profile.[1][8][9][10][11] It is important to:
-
Optimize Ligand-to-Metal Ratio: This can influence the stability and activity of the catalyst.
-
Control Temperature: Side reactions are often more prevalent at higher temperatures.
-
Select an Appropriate Solvent and Base: These can affect the reaction kinetics and the solubility of intermediates and byproducts.
-
Thoroughly Degas Reaction Mixtures: To prevent oxidative side reactions that can deactivate the palladium catalyst.
Experimental Protocols
Protocol 1: Scalable Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one[16]
This four-step protocol provides a practical and scalable route to the target molecule.
Step 1: Synthesis of 3-methyl-4-hydroxy-2-butenolide
-
This initial step is performed in water, offering a greener approach.
Step 2 & 3: One-pot opening-reductive cyclization
-
The butenolide is subjected to a one-pot reaction for the synthesis of the five-membered lactam.
Step 4: N-benzyl deprotection
-
Triflic acid-mediated N-benzyl deprotection yields the final product. A key advantage of this step is the avoidance of costly reagents and harsh conditions.[12]
Detailed Procedure for N-PMB deprotection (as an example of a key step): [12]
-
To a stirred solution of the N-protected lactam (1 equivalent) in anisole, add trifluoroacetic acid (TFA).
-
Heat the reaction mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
Data Presentation
Table 1: Comparison of Catalyst Systems in Reductive Cyclization
| Catalyst System | Reported Advantages | Reported Disadvantages |
| Skeletal Nickel (Raney Ni) | High activity | Can lead to the formation of numerous byproducts; activity reduced by acidic conditions. |
| 5% Pd/C with Ammonium (B1175870) Formate | Effective for reductive cyclization | Requires a large amount of ammonium formate; higher cost of palladium catalyst. |
| Composite Catalyst on Al2O3 Carrier (e.g., Co/Cu/Cr) | High activity, low cost, stable, and recyclable; leads to high product yield. | Specific catalyst preparation is required.[5] |
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: A logical workflow for identifying and addressing common impurities.
Signaling Pathway of Impurity Formation
Caption: Pathways leading to the formation of common impurities.
References
- 1. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN101693200B - Method for synthesizing glimepiride key intermediate - Google Patents [patents.google.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. mt.com [mt.com]
- 8. research.lancaster-university.uk [research.lancaster-university.uk]
- 9. A New Palladium-Catalyzed Intramolecular Allylation to Pyrrolidin-2-ones(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Troubleshooting low yields in palladium-catalyzed synthesis of pyrrolinones
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the palladium-catalyzed synthesis of pyrrolinones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Very low or no product yield.
Question: My reaction is resulting in a very low yield or appears to have failed completely. What are the primary factors I should investigate?
Answer: Low to no yield in palladium-catalyzed reactions can often be traced back to a few critical factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the catalyst system, the reaction conditions, and the integrity of your starting materials.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity: The activity of the palladium catalyst and the associated ligand is paramount.
-
Catalyst Inactivity: Palladium catalysts, especially Pd(0) sources, can degrade over time. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient.[1] To verify catalyst activity, consider running a control reaction with a known, reliable substrate-catalyst pairing.[1]
-
Ligand Selection and Quality: The choice of ligand is crucial as it influences the catalyst's stability and reactivity.[2] Phosphine-based ligands are susceptible to oxidation, which can inhibit the reaction. Ensure your ligand is pure and handled under appropriate inert conditions. In some cases, a ligand may be displaced by a Lewis basic substrate, leading to lower enantioselectivity and yield.[3][4]
-
-
Reaction Conditions: Suboptimal reaction parameters can significantly hinder product formation.
-
Temperature: The reaction may require a specific temperature range to proceed efficiently. Some reactions benefit from lower temperatures to improve catalyst stability, while others require heating to overcome activation barriers.[2]
-
Solvent and Base: The choice of solvent and base can dramatically impact the reaction outcome.[2] Ensure solvents are anhydrous and degassed, as water and oxygen can lead to catalyst deactivation and undesirable side reactions.[5] The base should be strong enough to facilitate the desired reaction pathway but not so strong as to cause degradation of starting materials or products.
-
Reaction Time: The reaction may not have reached completion. Monitor the progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
-
Reagent Quality: The purity and stability of your starting materials are critical.
-
Substrate Stability: Verify that your starting materials are stable under the reaction conditions. Some substrates may be prone to decomposition or side reactions at elevated temperatures or in the presence of a strong base.
-
Impure Reagents: Impurities in starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity and that solvents are appropriately dried.
-
Issue 2: Presence of significant side products.
Question: My reaction is producing the desired pyrrolinone, but I'm observing a significant amount of side products. How can I improve the selectivity?
Answer: The formation of side products is a common challenge that directly impacts the yield and purity of the desired product. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Solutions:
-
Oligomerization/Polymerization: In some cases, reactive intermediates can oligomerize, leading to a poor mass balance.[3][4]
-
Solution: Adjusting the reaction concentration (sometimes lower concentrations can disfavor intermolecular side reactions) or temperature may help.
-
-
Formation of Isomeric Byproducts: Depending on the reaction mechanism, the formation of regioisomers or stereoisomers can occur.
-
Solution: The choice of ligand and catalyst can significantly influence selectivity.[6] Screening different ligands is a common strategy to improve the desired isomer's formation. For example, in some reactions, specific ligands can control regioselectivity by favoring one cyclization pathway over another.
-
-
Redox Side Reactions: In Mizoroki-Heck type reactions, redox side reactions can be a competing process.[7] For example, the formation of a stable aromatic byproduct like pyrrole (B145914) can sometimes be harnessed to drive the desired hydroarylation reaction to completion.[7]
-
Solution: Carefully controlling the reaction atmosphere (e.g., using an inert gas) and ensuring the absence of adventitious oxidants or reductants is crucial.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of palladium-catalyzed pyrrolinone and pyrrolidine (B122466) synthesis.
Table 1: Effect of Palladium Source and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | - | Dioxane | Cs₂CO₃ | 100 | 53 |
| 2 | Pd(OAc)₂ (10) | PPh₃ (20) | Toluene | K₂CO₃ | 100 | 45 |
| 3 | Pd(MeCN)₂Cl₂ (10) | P(p-Tol)₃ (15) | DMF | Rb₂CO₃ | 130 | 65 |
| 4 | Pd(dppf)Cl₂ (10) | - | CH₃CN | - | 60 | 71 |
Data compiled from similar palladium-catalyzed heterocycle syntheses.[6][8]
Table 2: Influence of Solvent and Base on Yield
| Entry | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(MeCN)₂Cl₂ / P(p-Tol)₃ | DMF | Rb₂CO₃ | 130 | 65 |
| 2 | Pd(MeCN)₂Cl₂ / P(p-Tol)₃ | Toluene | Rb₂CO₃ | 130 | 48 |
| 3 | Pd(MeCN)₂Cl₂ / P(p-Tol)₃ | Dioxane | Rb₂CO₃ | 130 | 55 |
| 4 | Pd(MeCN)₂Cl₂ / P(p-Tol)₃ | DMF | K₂CO₃ | 130 | 52 |
| 5 | Pd(MeCN)₂Cl₂ / P(p-Tol)₃ | DMF | Cs₂CO₃ | 130 | 61 |
Data adapted from a study on spirocyclic pyrroline (B1223166) synthesis.[6]
Experimental Protocols
General Procedure for Palladium-Catalyzed Synthesis of 5-Iminopyrrolones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Isocyanide (3.0 equiv)
-
Water (1.0 equiv)
-
Pd(dppf)Cl₂ (10 mol%)
-
Cu(OAc)₂ (30 mol%)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction vessel, add the terminal alkyne (0.1 mmol, 1.0 equiv) and the isocyanide (0.3 mmol, 3.0 equiv).
-
Add water (0.1 mmol, 1.0 equiv), Pd(dppf)Cl₂ (10 mol%), and Cu(OAc)₂ (30 mol%).
-
Add 2.0 mL of acetonitrile.
-
Heat the reaction mixture to 60 °C for 1 hour under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., ethyl acetate/petroleum ether) to obtain the pure 5-iminopyrrolone product.[8]
Mandatory Visualizations
Caption: Key parameters influencing the yield and selectivity of palladium-catalyzed pyrrolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative study of different synthetic routes to 3-Ethyl-4-methyl-3-pyrrolin-2-one
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis.
3-Ethyl-4-methyl-3-pyrrolin-2-one is a crucial heterocyclic building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of Glimepiride, a widely prescribed antidiabetic medication.[1] The efficiency and scalability of its synthesis are of paramount importance for pharmaceutical manufacturing. This guide provides a comparative study of different synthetic routes to this valuable compound, offering a detailed look at experimental data and protocols to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for two prominent synthetic routes to this compound, providing a clear comparison of their efficiency and resource requirements.
| Parameter | Route 1: Four-Step Synthesis from Glyoxylic Acid | Route 2: Reductive Cyclization |
| Starting Materials | Glyoxylic acid, Propanal, p-Methoxybenzylamine, Sodium borohydride, Trifluoroacetic acid | Ethyl acetoacetate, Benzylamine, Potassium cyanide, Raney Nickel, Acetic anhydride, Potassium hydroxide |
| Number of Steps | 4 | 2 |
| Overall Yield | ~25%[2] | ~79% (for a similar compound)[3] |
| Key Reagents | Morpholine hydrochloride, NaBH4, TFA | Raney Ni, Acetic anhydride, KOH |
| Solvents | Water, Isopropyl alcohol, Anisole | Methanol, Ethyl acetate |
| Reaction Conditions | Reflux, 0°C to rt, 80°C | Hydrogenation (50 psi), Reflux |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic route, the following diagrams, generated using Graphviz, illustrate the key transformations.
References
A Comparative Spectroscopic Guide to the Validation of 3-Ethyl-4-methyl-3-pyrrolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 3-Ethyl-4-methyl-3-pyrrolin-2-one and its structural isomers. Due to restricted access to subscription-based spectral databases, this guide focuses on the predicted spectroscopic characteristics derived from structural analysis and established principles of spectroscopy. Detailed experimental protocols for the necessary analytical techniques are also provided to facilitate empirical validation.
Structural Comparison
A comparative overview of this compound and its selected structural alternatives is presented in Table 1. Understanding the subtle differences in their molecular architecture is key to interpreting their unique spectral fingerprints.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₇H₁₁NO | 125.17 | α,β-unsaturated γ-lactam; Ethyl and methyl substituents on the double bond. | |
| 3,4-Dimethyl-3-pyrrolin-2-one | C₆H₉NO | 111.14 | α,β-unsaturated γ-lactam; Two methyl substituents on the double bond. | |
| 3-Ethyl-4-methyl-2,5-pyrrolidinedione | C₇H₁₁NO₂ | 141.17 | Saturated γ-lactam (succinimide derivative) with two carbonyl groups; Ethyl and methyl substituents on the ring. |
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic features for each compound based on their chemical structures. While specific peak values are not available, the predicted data serves as a guide for spectral interpretation.
¹H NMR Spectroscopy Data (Predicted)
| Compound | Expected Chemical Shifts (ppm) and Multiplicities |
| This compound | ~7.0-8.0 (s, 1H, N-H) , ~3.2 (s, 2H, -CH₂- in ring) , ~2.2 (q, 2H, -CH₂- of ethyl) , ~1.8 (s, 3H, -CH₃ on C=C) , ~1.1 (t, 3H, -CH₃ of ethyl) |
| 3,4-Dimethyl-3-pyrrolin-2-one | ~7.0-8.0 (s, 1H, N-H) , ~3.1 (s, 2H, -CH₂- in ring) , ~1.9 (s, 3H, -CH₃ on C=C) , ~1.8 (s, 3H, -CH₃ on C=C) |
| 3-Ethyl-4-methyl-2,5-pyrrolidinedione | ~8.0-9.0 (s, 1H, N-H) , ~2.5-3.0 (m, 1H, -CH- of ethyl) , ~2.5-3.0 (m, 1H, -CH- of methyl) , ~1.5-2.0 (m, 2H, -CH₂- of ethyl) , ~1.2 (d, 3H, -CH₃) , ~0.9 (t, 3H, -CH₃ of ethyl) |
¹³C NMR Spectroscopy Data (Predicted)
| Compound | Expected Chemical Shifts (ppm) |
| This compound | ~175 (C=O) , ~140 (C=C of ethyl) , ~130 (C=C of methyl) , ~45 (-CH₂- in ring) , ~20 (-CH₂- of ethyl) , ~15 (-CH₃ on C=C) , ~12 (-CH₃ of ethyl) |
| 3,4-Dimethyl-3-pyrrolin-2-one | ~175 (C=O) , ~135 (C=C) , ~130 (C=C) , ~45 (-CH₂- in ring) , ~10 (-CH₃) , ~9 (-CH₃) |
| 3-Ethyl-4-methyl-2,5-pyrrolidinedione | ~180 (C=O) , ~178 (C=O) , ~40 (-CH- of ethyl) , ~35 (-CH- of methyl) , ~25 (-CH₂- of ethyl) , ~15 (-CH₃) , ~10 (-CH₃ of ethyl) |
Infrared (IR) Spectroscopy Data (Predicted)
| Compound | Expected Absorption Bands (cm⁻¹) |
| This compound | ~3200 (N-H stretch) , ~2950 (C-H stretch) , ~1680 (C=O stretch, conjugated) , ~1640 (C=C stretch) |
| 3,4-Dimethyl-3-pyrrolin-2-one | ~3200 (N-H stretch) , ~2950 (C-H stretch) , ~1680 (C=O stretch, conjugated) , ~1650 (C=C stretch) |
| 3-Ethyl-4-methyl-2,5-pyrrolidinedione | ~3200 (N-H stretch) , ~2950 (C-H stretch) , ~1770 and ~1700 (C=O stretches, imide) |
Mass Spectrometry (MS) Data (Predicted)
| Compound | Expected Molecular Ion (M⁺) and Key Fragments (m/z) |
| This compound | M⁺ at m/z 125 . Fragments from loss of ethyl (-29), methyl (-15), and CO (-28). |
| 3,4-Dimethyl-3-pyrrolin-2-one | M⁺ at m/z 111 . Fragments from loss of methyl (-15) and CO (-28). |
| 3-Ethyl-4-methyl-2,5-pyrrolidinedione | M⁺ at m/z 141 . Fragments from loss of ethyl (-29), methyl (-15), CO (-28), and characteristic imide ring fragmentation. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Use proton decoupling to simplify the spectrum. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using an FT-IR spectrometer. Collect a background spectrum of the empty sample compartment or a pure KBr pellet before scanning the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). A typical temperature program would be to hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Analysis: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-400. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of this compound.
Caption: Logical workflow for the spectroscopic analysis and structural validation.
Comparative Biological Activity of 3-Ethyl-4-methyl-3-pyrrolin-2-one and its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 3-pyrrolin-2-one scaffold is a core structure in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. This guide provides a comparative overview of the biological activities of 3-Ethyl-4-methyl-3-pyrrolin-2-one and its structural analogs, with a focus on anticonvulsant, antiproliferative, and neuroprotective properties. The information presented is intended to support further research and drug development efforts in this area.
Anticonvulsant Activity
Derivatives of the pyrrolidinone and pyrrolin-2-one core have shown promise as anticonvulsant agents.[1][2] The anticonvulsant activity of these compounds is often evaluated using rodent models of induced seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2][3] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that may be effective against absence seizures.[1]
Comparative Anticonvulsant Activity Data
The following table summarizes hypothetical comparative data for this compound and its analogs in standard anticonvulsant assays. This data is illustrative and based on general structure-activity relationship trends observed in related heterocyclic compounds.
| Compound ID | R1 | R2 | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 1 | Ethyl | Methyl | 85 | >300 | 450 | 5.3 |
| 2 | Methyl | Methyl | 110 | >300 | 500 | 4.5 |
| 3 | Propyl | Methyl | 75 | >300 | 420 | 5.6 |
| 4 | Ethyl | Ethyl | 95 | >300 | 480 | 5.1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols for Anticonvulsant Screening
Maximal Electroshock (MES) Test: This test is used to screen for compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent only.
-
Induction of Seizures: After a set pre-treatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure. The dose of the compound that protects 50% of the animals from the tonic extension is determined as the median effective dose (ED₅₀).
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures.
-
Animals: Male albino mice (18-25 g) are used.
-
Compound Administration: Test compounds and a vehicle control are administered as in the MES test.
-
Induction of Seizures: Following the pre-treatment period, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of animals (e.g., 85 mg/kg) is administered.
-
Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The ED₅₀ is the dose of the compound that protects 50% of the animals from clonic seizures.
Anticonvulsant Screening Workflow
Antiproliferative Activity
The 3-pyrrolin-2-one scaffold is also being investigated for its potential anticancer properties.[4] The antiproliferative activity of these compounds is commonly assessed using in vitro cytotoxicity assays, such as the MTT assay, against various cancer cell lines.[4]
Comparative Antiproliferative Activity Data
The following table presents hypothetical IC₅₀ values for this compound and its analogs against a human cancer cell line.
| Compound ID | R1 | R2 | IC₅₀ (µM) vs. HeLa Cell Line |
| 1 | Ethyl | Methyl | 45.2 |
| 2 | Phenyl | Methyl | 15.8 |
| 3 | Ethyl | Phenyl | 22.5 |
| 4 | 4-Methoxyphenyl | Methyl | 8.3 |
Data is hypothetical and for illustrative purposes.
Experimental Protocol for MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Hypothetical Signaling Pathway Inhibition
Neuroprotective Activity
Recent studies have highlighted the potential of pyrrole (B145914) derivatives as neuroprotective agents, particularly due to their antioxidant properties.[5][6] These compounds are evaluated for their ability to protect neuronal cells from oxidative stress-induced damage.
Comparative Neuroprotective Activity Data
The following table shows hypothetical data on the neuroprotective effects of this compound and its analogs in a neuronal cell line model of oxidative stress.
| Compound ID | R1 | R2 | % Cell Viability (vs. H₂O₂ induced stress) |
| 1 | Ethyl | Methyl | 65 ± 5.2 |
| 2 | Methyl | Methyl | 62 ± 4.8 |
| 3 | Propyl | Methyl | 68 ± 6.1 |
| 4 | Ethyl | Ethyl | 63 ± 5.5 |
Data is hypothetical and for illustrative purposes.
Experimental Protocol for In Vitro Neuroprotection Assay
-
Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a neurotoxic agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Structure-Activity Relationship Logic
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, th… [ouci.dntb.gov.ua]
- 5. Synthesis and evaluation of the anti-proliferative activity of diaryl-3-pyrrolin-2-ones and fused analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
Validation of analytical methods for 3-Ethyl-4-methyl-3-pyrrolin-2-one quantification
A comprehensive guide to the validation of analytical methods for the quantification of 3-Ethyl-4-methyl-3-pyrrolin-2-one, a critical intermediate in pharmaceutical synthesis. This document provides a comparative overview of potential analytical techniques, their validation parameters, and detailed experimental protocols to assist researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (CAS No. 766-36-9) is a five-membered α,β-unsaturated lactam derivative.[1] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antidiabetic drug Glimepiride.[2][3][4] Given its crucial role in pharmaceutical manufacturing, the development of robust and reliable analytical methods for its quantification is paramount to ensure the quality, efficacy, and safety of the final drug product.[3][4]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. Both HPLC and GC-MS are powerful techniques for the quantification of organic molecules like this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Considerations for this compound |
| Specificity/Selectivity | Good; can be optimized by adjusting mobile phase, column, and wavelength. | Excellent; mass spectrometer provides high selectivity based on mass-to-charge ratio. | GC-MS offers higher confidence in identification, especially in complex matrices. |
| Linearity | Typically excellent (R² > 0.99) over a wide concentration range. | Generally good (R² > 0.99), but may have a narrower linear range than HPLC. | Both methods are expected to provide good linearity. |
| Accuracy | High; typically within 98-102% recovery for assay. | High; typically within 85-115% for trace analysis.[5] | Both methods can achieve high accuracy with proper method development. |
| Precision (RSD) | Excellent; typically < 2% for repeatability and intermediate precision.[6] | Very good; typically < 15% for trace analysis.[7] | HPLC may offer slightly better precision for routine quantification. |
| Limit of Detection (LOD) | Moderate; dependent on the chromophore of the analyte. | Very low; can detect trace levels of analytes. | GC-MS is generally more sensitive and would be preferred for impurity analysis. |
| Limit of Quantification (LOQ) | Moderate; suitable for assay and content uniformity testing. | Very low; ideal for quantifying trace impurities. | The required LOQ will depend on the specific application. |
| Robustness | Good; method performance should be evaluated against small variations in parameters. | Good; requires careful control of parameters like injection volume and temperature. | Both methods require robustness testing during validation. |
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: A generalized workflow for analytical method validation.
Detailed Experimental Protocols
The following are proposed starting methodologies for the quantification of this compound using HPLC-UV and GC-MS. These protocols would require optimization and validation for specific applications.
HPLC-UV Method for Quantification
This method is suitable for assay determination and purity analysis where high precision is required.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent and dilute to fall within the calibration range.
-
-
Validation Parameters to be Assessed:
-
System Suitability: Check for parameters like theoretical plates, tailing factor, and repeatability of standard injections.
-
Specificity: Analyze blank samples and spiked samples to ensure no interference from the matrix.
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration to determine the correlation coefficient, slope, and intercept.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix at different concentration levels.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
-
GC-MS Method for Quantification
This method is ideal for trace-level quantification and for applications requiring high specificity, such as analysis in biological matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Chromatographic Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation from any impurities.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, using characteristic ions of this compound.
-
Mass Range: A full scan can be used for initial identification.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare as described for the HPLC method, using a volatile solvent compatible with GC (e.g., methanol, ethyl acetate).
-
Calibration Standards: Prepare by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent. Derivatization may be considered to improve volatility and peak shape if necessary.
-
-
Validation Parameters to be Assessed:
-
Specificity: Analyze blank matrix and confirm the absence of interfering peaks at the retention time of the target analyte and its monitored ions.
-
Linearity, Accuracy, and Precision: Evaluate as described for the HPLC method.
-
LOD & LOQ: Determine from the signal-to-noise ratio of the chromatogram in SIM mode.
-
Robustness: Evaluate the effect of small changes in GC parameters (e.g., oven temperature ramp rate, carrier gas flow).
-
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis. HPLC-UV is a robust and precise method well-suited for routine quality control, such as assay and purity determination of the bulk substance. GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification, impurity profiling, and analysis in complex matrices. A thorough validation process, as outlined in this guide, is essential to ensure that the chosen method is reliable, accurate, and fit for its intended purpose.
References
Comparative Purity Analysis of 3-Ethyl-4-methyl-3-pyrrolin-2-one from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 3-Ethyl-4-methyl-3-pyrrolin-2-one (CAS No. 766-36-9) from different suppliers. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antidiabetic drug, Glimepiride.[1][2] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product.[3]
Purity Comparison Overview
While many suppliers state a purity of ≥97% or >98% by High-Performance Liquid Chromatography (HPLC), the actual impurity profile can vary. The following table provides an illustrative comparison of purity data for this compound from three representative suppliers.
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to simulate a typical comparative analysis. Actual purity and impurity levels should be confirmed by obtaining and reviewing the lot-specific Certificate of Analysis (CoA) from each supplier.
| Parameter | Supplier A | Supplier B | Supplier C |
| Product Number | A-123 | B-456 | C-789 |
| Lot Number | L-001A | L-002B | L-003C |
| Stated Purity (HPLC) | >98.0% | ≥98.5% | ≥97.0% |
| Actual Purity (HPLC) | 98.7% | 99.2% | 97.8% |
| Individual Impurity >0.1% | 0.15% (Impurity X) | Not Detected | 0.22% (Impurity Y) |
| Total Impurities | 0.45% | 0.18% | 0.85% |
| Water Content (Karl Fischer) | 0.2% | ≤0.5% | 0.3% |
| Residual Solvents | Complies with ICH Q3C | Complies with ICH Q3C | Complies with ICH Q3C |
Significance of Impurities
Impurities in the this compound starting material can lead to the formation of related compounds in the final API, which may have different pharmacological or toxicological properties. For instance, in the synthesis of Glimepiride, impurities in this intermediate could potentially lead to the formation of undesired side products. Therefore, a thorough understanding and control of the impurity profile are critical for regulatory compliance and drug safety.
Signaling Pathway of Glimepiride
As this compound is a key building block for Glimepiride, understanding the mechanism of action of the final drug product is essential. Glimepiride is a second-generation sulfonylurea that lowers blood glucose by stimulating insulin (B600854) release from pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.
Caption: Glimepiride signaling pathway in pancreatic β-cells.
Experimental Workflow for Purity Comparison
A systematic approach is necessary for an unbiased comparison of this compound from different suppliers. The following workflow outlines the key steps.
Caption: Experimental workflow for comparative purity analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of this compound and quantify any related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase (initial composition).
-
Data Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine purity. Identify and quantify impurities based on their relative retention times and peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Objective: To identify and quantify residual solvents from the manufacturing process.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Detector (MS) Temperature: 280°C.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dimethyl sulfoxide) at a known concentration.
-
Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards. Quantify using a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
-
Objective: To confirm the chemical structure of this compound and to detect and identify any organic impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6).
-
Experiments: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Analysis: Compare the obtained spectra with reference spectra to confirm the structure. Integrate peaks in the ¹H NMR spectrum to quantify impurities against a known internal standard.
Karl Fischer Titration for Water Content
-
Objective: To determine the water content in the sample.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Method: Follow the instrument manufacturer's standard operating procedure.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.
-
Data Analysis: The instrument will automatically calculate the water content, typically expressed as a percentage.
Conclusion
The purity of this compound is a critical factor in the synthesis of high-quality active pharmaceutical ingredients. While suppliers generally provide materials of high stated purity, this guide highlights the importance of a comprehensive and independent analysis of key purity attributes. Researchers and drug development professionals are encouraged to request and scrutinize lot-specific Certificates of Analysis and, where necessary, perform their own analytical testing to ensure the suitability of this intermediate for their specific applications. The choice of a supplier should be based not only on the stated purity but also on the consistency of the impurity profile and the transparency of the provided analytical data.
References
A Comparative Review of Synthetic Strategies for Substituted 3-Pyrrolin-2-Ones
For Researchers, Scientists, and Drug Development Professionals
The 3-pyrrolin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][2] The development of efficient and versatile synthetic routes to access structurally diverse 3-pyrrolin-2-ones is therefore of significant interest to the drug discovery and development community. This guide provides a comparative overview of the major synthetic strategies for substituted 3-pyrrolin-2-ones, with a focus on reaction efficiency, substrate scope, and experimental considerations.
Key Synthetic Strategies at a Glance
The synthesis of substituted 3-pyrrolin-2-ones can be broadly categorized into several key approaches, each offering distinct advantages and limitations. These include multicomponent reactions, transition metal-catalyzed cyclizations, cycloaddition reactions, and the chemical transformation of other heterocyclic systems.
| Strategy | Key Features | Advantages | Common Limitations |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High atom economy, operational simplicity, rapid access to molecular diversity. | Can require extensive optimization, purification of products can be challenging. |
| Transition Metal Catalysis | Utilizes catalysts based on palladium, rhodium, copper, etc. | High efficiency, good functional group tolerance, potential for asymmetric synthesis. | Catalyst cost and toxicity, may require inert atmosphere. |
| Cycloaddition Reactions | Formation of the pyrrolinone ring via [3+2] or other cycloaddition pathways. | Good stereochemical control, access to complex polycyclic systems. | Limited availability of suitable starting materials, regioselectivity can be an issue. |
| Oxidation of Pyrroles | Conversion of substituted pyrroles to 3-pyrrolin-2-ones. | Readily available starting materials. | Can lead to over-oxidation or a mixture of products, regioselectivity can be a challenge. |
In-Depth Comparison of Synthetic Methodologies
This section provides a more detailed examination of the leading synthetic strategies, including representative examples and comparative data.
Multicomponent Reactions (MCRs)
MCRs have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple precursors. In the context of 3-pyrrolin-2-one synthesis, three-component reactions involving an amine, an aldehyde, and a 1,3-dicarbonyl compound or its equivalent are particularly common.
A notable example is the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylates or sodium diethyl oxalacetate (B90230).[3] These reactions are often catalyzed by acids and proceed through a domino sequence of condensation, addition, and cyclization.
Table 1: Comparison of Selected Multicomponent Reactions for 3-Pyrrolin-2-One Synthesis
| Entry | Amine | Aldehyde | Carbon Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline (B41778) | Benzaldehyde | Diethyl acetylenedicarboxylate | - | Ethanol (B145695) | 24 | 85 | [3] |
| 2 | p-Toluidine | 4-Chlorobenzaldehyde | Sodium diethyl oxalacetate | Citric Acid | Ethanol | 12 | 92 | [3] |
| 3 | Benzylamine | Isovaleraldehyde | Ethyl pyruvate | Phosphoric Acid | Dichloromethane (B109758) | 48 | 75 | [4] |
Experimental Protocol: Representative Multicomponent Synthesis of 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one
To a solution of p-tolualdehyde (1.20 g, 10 mmol) and aniline (0.93 g, 10 mmol) in ethanol (20 mL) is added sodium diethyl oxalacetate (2.10 g, 10 mmol) and a catalytic amount of citric acid (0.19 g, 1 mmol). The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers a highly efficient and versatile approach to 3-pyrrolin-2-ones, with palladium, rhodium, and copper being the most commonly employed metals. These reactions often involve the cyclization of functionalized acyclic precursors.
Palladium-catalyzed carbonylative cyclization of propargyl amines with acid chlorides or in the presence of a CO source provides a direct route to 1,5-dihydro-2H-pyrrol-2-ones.[5] Similarly, rhodium-catalyzed [3+2] cycloaddition of α-imino carbenoids with ketene (B1206846) silyl (B83357) acetals has been shown to be effective.[5]
Table 2: Comparison of Selected Transition Metal-Catalyzed Syntheses
| Entry | Substrate 1 | Substrate 2 | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-propargyl aniline | Phenylacetylene (B144264) | PdCl2(PPh3)2 | - | Toluene | 100 | 88 | [5] |
| 2 | 1-sulfonyl-1,2,3-triazole | Ketene silyl acetal | Rh2(OAc)4 | - | Dichloromethane | 40 | 95 | [5] |
| 3 | Acrylamide | Aroyl chloride | Cu(I) salt | Phenanthroline | DMF | 80 | 78 | [5] |
Experimental Protocol: Representative Palladium-Catalyzed Carbonylative Cyclization
A mixture of N-propargylaniline (1.31 g, 10 mmol), phenylacetylene (1.02 g, 10 mmol), PdCl2(PPh3)2 (0.35 g, 0.5 mmol), and CuI (0.19 g, 1 mmol) in triethylamine (B128534) (20 mL) is stirred under a carbon monoxide atmosphere (1 atm) at 80°C for 24 hours. The reaction mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to give the desired 3-pyrrolin-2-one.
Cycloaddition Reactions
Cycloaddition reactions provide a powerful strategy for the stereocontrolled synthesis of 3-pyrrolin-2-ones. The [3+2] cycloaddition of azomethine ylides with alkynes or alkenes is a well-established method. More recently, visible-light-promoted formal [3+2] cycloadditions of 2H-azirines with enones have been developed.[6]
Table 3: Comparison of Selected Cycloaddition Reactions
| Entry | Dipole/Dipolarophile | Catalyst/Promoter | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Azomethine ylide / Dimethyl acetylenedicarboxylate | AgOAc | Toluene | 12 | 82 | [7] |
| 2 | 2H-Azirine / Chalcone | Visible light / Ru(bpy)3Cl2 | Acetonitrile (B52724) | 0.5 | 93 | [6] |
| 3 | Nitrone / Ethylene derivative | - | Dichloromethane | 24 | - | [8] |
Experimental Protocol: Representative [3+2] Cycloaddition
A solution of the 2H-azirine (1 mmol) and the enone (1.2 mmol) in acetonitrile (10 mL) is placed in a photoreactor. A catalytic amount of Ru(bpy)3Cl2 (0.02 mmol) is added, and the mixture is irradiated with visible light for 30 minutes. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography to afford the corresponding Δ1-pyrroline, which can be further oxidized to the 3-pyrrolin-2-one.
Oxidation of Pyrroles
The direct oxidation of substituted pyrroles offers a straightforward route to 3-pyrrolin-2-ones, provided that the starting materials are readily available. Various oxidizing agents have been employed for this transformation, including hydrogen peroxide catalyzed by enzymes like dehaloperoxidase, and chemical oxidants such as sulfoxides in the presence of an acid anhydride (B1165640).[8][9]
Table 4: Comparison of Selected Methods for the Oxidation of Pyrroles
| Entry | Pyrrole (B145914) Substrate | Oxidizing System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Methylpyrrole | H2O2 / Dehaloperoxidase | Phosphate buffer | 2 | - | [9] |
| 2 | 3-Substituted pyrrole | DMSO / Acetic anhydride | Dichloromethane | 1 | - | [8] |
Experimental Protocol: Representative Oxidation of a Pyrrole
To a solution of the 3-substituted pyrrole (1 mmol) in dichloromethane (10 mL) at 0°C is added dimethyl sulfoxide (B87167) (DMSO, 2 mmol) followed by the dropwise addition of acetic anhydride (2 mmol). The reaction mixture is stirred at 0°C for 1 hour. The mixture is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Synthetic Workflows and Logical Relationships
The choice of synthetic strategy often depends on the desired substitution pattern of the target 3-pyrrolin-2-one and the availability of starting materials. The following diagram illustrates a generalized decision-making workflow for selecting a synthetic approach.
Caption: A decision-making flowchart for selecting a synthetic strategy.
Biological Significance and Signaling Pathways
Substituted 3-pyrrolin-2-ones are not only valuable synthetic intermediates but also exhibit a wide range of biological activities. Their structural resemblance to the γ-lactam core found in many natural products contributes to their pharmacological potential. While specific signaling pathway diagrams are highly dependent on the individual compound and its biological target, a general representation of how these compounds might interfere with a signaling cascade is shown below. For instance, some 3-pyrrolin-2-one derivatives have been identified as inhibitors of specific kinases, thereby modulating downstream cellular processes.
Caption: Inhibition of a signaling pathway by a 3-pyrrolin-2-one derivative.
Conclusion
The synthesis of substituted 3-pyrrolin-2-ones is a dynamic area of research with a diverse array of available methodologies. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Multicomponent reactions offer a rapid and efficient means to generate libraries of diverse compounds, while transition metal-catalyzed methods provide high levels of control and efficiency. Cycloaddition reactions are particularly valuable for stereocontrolled syntheses, and the oxidation of pyrroles presents a straightforward approach when the corresponding precursors are accessible. The continued development of novel and improved synthetic strategies will undoubtedly facilitate the exploration of the full therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 6. Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Pyrroline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Glimepiride and Alternative Antidiabetic Compounds: In-Vitro and In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glimepiride (B1671586), a third-generation sulfonylurea derived from 3-Ethyl-4-methyl-3-pyrrolin-2-one, with other prominent antidiabetic agents, namely Metformin (B114582) and Sitagliptin. The following sections present a detailed analysis of their performance based on in-vitro and in-vivo experimental data, alongside methodologies for key experiments.
Executive Summary
Glimepiride primarily acts by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2][3] Its efficacy in lowering blood glucose has been demonstrated in numerous preclinical and clinical studies.[4][5][6] In comparison, Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the action of incretin (B1656795) hormones, thereby increasing insulin secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. This guide will delve into the quantitative data supporting these mechanisms and compare their overall therapeutic profiles.
In-Vitro Data Comparison
The following tables summarize the key in-vitro effects of Glimepiride, Glibenclamide (another sulfonylurea for context), Metformin, and Sitagliptin on critical aspects of glucose homeostasis.
Table 1: Effect on Insulin Secretion
| Compound | Cell/Tissue Type | Glucose Concentration | Key Findings | Reference |
| Glimepiride | Pancreatic β-cells | Not specified | Binds to the 65 kDa protein of the KATP channel, stimulating insulin secretion. | [1] |
| Glibenclamide | Isolated human pancreatic islets | 3.3 mmol/l | Significant increase in insulin release with 5.0 µmol/l Glibenclamide. | [7] |
| Isolated rat islets | 0.1 µmol/l | Increased basal insulin secretion (196±16 vs 63±8 pg·islet−1·30 min−1, P<0.005) and increased sensitivity to glucose-stimulated insulin release. | [2] | |
| Metformin | Isolated human pancreatic islets | 16.7 mmol/l | Significant increase in insulin secretion with 200 µmol/l Metformin. | [7] |
| Sitagliptin | - | - | Indirectly enhances insulin secretion by inhibiting DPP-4. | [8] |
Table 2: Effect on Glucose Uptake
| Compound | Cell/Tissue Type | Key Findings | Reference |
| Glimepiride | 3T3 adipocytes | Stimulates lipogenesis. | [1] |
| Rat diaphragm | Stimulates glycogenesis. | [1] | |
| Metformin | L6 myotubes | Increased the amount of HA-GLUT4-GFP on the plasma membrane by 40%. | [9] |
| Skeletal muscle strips (Sprague-Dawley rats) | Enhanced insulin-stimulated glucose transport by almost 3-fold. | [10] | |
| Heart muscle cells (diabetic rats) | In-vitro exposure to >10(-4) M Metformin produced an 8- to 12-fold increase in glucose uptake. | [11] |
Table 3: Enzyme Inhibition
| Compound | Enzyme | IC50 | Reference |
| Sitagliptin | Dipeptidyl Peptidase-4 (DPP-4) | 18 nM | [8] |
| Dipeptidyl Peptidase-4 (DPP-4) | 4.38 nM | [12] |
In-Vivo Data Comparison
The following tables summarize the key in-vivo effects of Glimepiride, Metformin, and Sitagliptin in animal models and human studies.
Table 4: Euglycemic Clamp Studies
| Compound | Species | Study Type | Key Findings | Reference |
| Glimepiride | Normal Rats | Hyperinsulinemic-euglycemic clamp | Metabolic clearance rate of glucose significantly higher in the Glimepiride group (25.1 +/- 2.1 vs. 18.3 +/- 1.2 ml/kg/min, P < 0.05) during submaximal hyperinsulinemia. | [1] |
| Diabetic Rats | Hyperinsulinemic-euglycemic clamp | Metabolic clearance rates in the Glimepiride + Insulin group were significantly higher than in control groups (23.4 +/- 2.8 vs. 12.2 +/- 1.9, P < 0.01). | [1] | |
| Glibenclamide | Rats | Hyperinsulinemic-euglycemic clamp | Increased both insulin sensitivity and responsiveness. | [13] |
| Metformin | Type II Diabetic Humans | Euglycemic insulin glucose-clamp | No significant changes in insulin-stimulated glucose turnover after 4 weeks of treatment. | [6] |
Table 5: Glucose Tolerance and Glycemic Control Studies
| Compound | Species | Study Type | Key Findings | Reference |
| Glimepiride | Diabetic Prone BB Rats | Diabetes prevention study | 32% incidence of diabetes in Glimepiride-treated rats vs. 55% in controls (p < 0.04). | [4] |
| Mice | Glucose Tolerance Test | 8 mg/kg/day Glimepiride significantly elevated fasting blood glucose and impaired glucose tolerance. | [14] | |
| Sitagliptin | Mice | Oral Glucose Tolerance Test | 40 µ g/mouse Sitagliptin significantly improved glucose tolerance. | [4] |
| High-fat diet-induced obese mice | Oral Glucose Tolerance Test | 10 mg/kg Sitagliptin in the light phase significantly decreased plasma glucose and insulin levels and restored glucose tolerance. | [15] |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rats, mice) or human donors using collagenase digestion followed by purification.[16]
-
Pre-incubation: Isolated islets are pre-incubated in a buffer with low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) to establish a basal insulin secretion rate.
-
Stimulation: The islets are then incubated in a buffer containing a high glucose concentration (e.g., 16.7 mM or 20 mM) with or without the test compounds for a specific duration (e.g., 30-60 minutes).[17][18]
-
Sample Collection: At the end of the incubation period, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: Insulin levels in the supernatant are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of insulin secreted is normalized to the islet number or total protein content. The stimulation index is often calculated as the ratio of insulin secreted at high glucose to that at low glucose.
Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).[19][20][21]
-
Serum Starvation: Differentiated adipocytes are serum-starved for a few hours to overnight to reduce basal glucose uptake.[20][22]
-
Compound Incubation: Cells are then incubated with the test compounds (e.g., Glimepiride, Metformin) for a specified time.
-
Insulin Stimulation: Subsequently, cells are stimulated with insulin (e.g., 100 nM) for a short period (e.g., 15-30 minutes) to induce glucose transporter (GLUT4) translocation to the plasma membrane.[21][23]
-
Glucose Uptake Measurement: A labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG, is added to the cells for a short incubation period (e.g., 5-10 minutes).[21]
-
Cell Lysis and Quantification: The uptake is stopped by washing with ice-cold buffer. The cells are then lysed, and the amount of internalized labeled glucose is measured using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent analogs).[19]
Hyperinsulinemic-Euglycemic Clamp Technique
-
Animal Preparation: The study is performed in conscious, unrestrained animals (e.g., rats) with indwelling catheters for infusion and blood sampling.[24]
-
Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to raise plasma insulin levels to a hyperinsulinemic state.[1][24]
-
Glucose Monitoring and Infusion: Blood glucose levels are monitored frequently (e.g., every 5-10 minutes). A variable infusion of glucose is administered to maintain the blood glucose concentration at a constant, euglycemic level (basal level).[24][25]
-
Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate (GIR) is recorded.
-
Data Interpretation: The GIR is a measure of whole-body glucose disposal. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by the tissues to maintain euglycemia under hyperinsulinemic conditions.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Glimepiride-induced insulin secretion.
Caption: Primary mechanisms of action of Metformin.
Caption: Mechanism of action of Sitagliptin.
Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp.
References
- 1. Effects of glimepiride on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Effect of metformin on insulin-stimulated glucose turnover and insulin binding to receptors in type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. internal-medicine.ecu.edu [internal-medicine.ecu.edu]
- 11. Action of metformin on glucose transport and glucose transporter GLUT1 and GLUT4 in heart muscle cells from healthy and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Diurnal Variation of Sitagliptin-Induced Pharmacological Effects in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Loss of β‐cell identity in human islets treated with glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jabonline.in [jabonline.in]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. drlauriemarbas.substack.com [drlauriemarbas.substack.com]
Pyrrolinone Derivatives: A Comparative Analysis of Their Roles in Pharmaceuticals and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
The pyrrolinone scaffold, a five-membered lactam ring, is a privileged structure in medicinal and agricultural chemistry, serving as the core of a diverse range of bioactive molecules. Its unique chemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, have made it a versatile building block for the development of both life-saving drugs and crop-protecting agents. This guide provides a comparative analysis of the application of pyrrolinone derivatives in the pharmaceutical and agrochemical sectors, with a focus on their mechanisms of action, performance data from experimental studies, and the methodologies used for their evaluation.
At a Glance: Comparative Overview
| Feature | Pharmaceuticals | Agrochemicals |
| Primary Application | Treatment of diseases, primarily neurological disorders. | Crop protection against pests and diseases. |
| Target Organisms | Humans and animals. | Insects, fungi, and weeds. |
| Key Examples | Levetiracetam (B1674943) (anticonvulsant), Piracetam (B1677957) (nootropic). | Chlorfenapyr (B1668718) (insecticide), Fludioxonil (fungicide). |
| Mechanism of Action | Often involves modulation of specific protein targets in the central nervous system. | Typically disrupts fundamental biological processes like energy metabolism or cell signaling in the target pest. |
| Desired Outcome | Therapeutic effect with minimal side effects. | High efficacy in controlling target pests with minimal impact on non-target organisms and the environment. |
Pharmaceutical Applications: Targeting the Central Nervous System
Pyrrolinone derivatives have found significant success in the pharmaceutical industry, particularly in the treatment of neurological disorders. Their ability to cross the blood-brain barrier and interact with specific neural targets has led to the development of key drugs for epilepsy and cognitive enhancement.
Levetiracetam: An Anticonvulsant with a Unique Mechanism
Levetiracetam is a widely prescribed antiepileptic drug for the treatment of partial, myoclonic, and tonic-clonic seizures.[1] Its mechanism of action is distinct from other anticonvulsants, as it binds to the synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release.[2][3] This interaction is believed to reduce abnormal electrical activity in the brain that leads to seizures.[2]
Piracetam: A Nootropic for Cognitive Enhancement
Piracetam, another prominent pyrrolinone derivative, is known for its nootropic or cognitive-enhancing effects. While its precise mechanism is not fully elucidated, it is thought to enhance the fluidity of cell membranes, which can improve neurotransmission and mitochondrial function.[4] Clinical studies have shown mixed but often positive results in improving cognitive function in older individuals with cognitive impairment.[5][6][7]
Quantitative Performance Data: Pharmaceuticals
| Drug | Indication | Efficacy Metric | Result | Reference |
| Levetiracetam | Refractory partial seizures (adjunctive therapy) | ≥50% reduction in seizure frequency | 33.0% (1000 mg/day), 39.8% (3000 mg/day) vs. 10.8% (placebo) | [8] |
| Refractory partial seizures (adjunctive therapy) | Median % reduction in seizure frequency vs. placebo | 26.1% (1000 mg/day), 30.1% (3000 mg/day) | [4] | |
| Refractory focal epilepsy in children and adults (adjunctive therapy) | ≥50% reduction in focal seizures | 38.7% vs. 14.3% (placebo) | [9] | |
| Refractory epilepsy in children (add-on therapy) | ≥50% reduction in seizure frequency | 28% of patients | [2] | |
| Piracetam | Cognitive impairment in the elderly | Clinical Global Impression of Change (Improvement) | Odds Ratio: 3.20 (95% CI: 2.05-4.99) vs. placebo | [10] |
| Cognitive impairment | Improvement vs. placebo | Odds Ratio: 3.35 (95% CI: 2.70-4.17) | [10] |
Agrochemical Applications: Protecting Crops from Pests and Diseases
In the agrochemical sector, pyrrolinone derivatives have been developed into potent agents for controlling a wide range of agricultural pests, including insects and fungi. Their modes of action are typically targeted to disrupt essential biological processes in these organisms.
Chlorfenapyr: A Pro-insecticide with a Mitochondrial Target
Chlorfenapyr is a broad-spectrum insecticide and acaricide derived from a class of microbially produced halogenated pyrroles.[9] It acts as a pro-insecticide, meaning it is converted into its active form after entering the host.[6][9] The active metabolite uncouples oxidative phosphorylation in the mitochondria, leading to a disruption of ATP production and subsequent cell death.[6][9] This unique mode of action makes it effective against insect populations that have developed resistance to other classes of insecticides.[11]
Fludioxonil: A Fungicide Targeting Fungal Growth
Fludioxonil is a non-systemic fungicide with broad-spectrum activity against a variety of fungal pathogens.[12][13] Its mechanism of action involves the inhibition of transport-associated phosphorylation of glucose, which ultimately reduces mycelial growth.[12] It is also suggested that it interferes with signal transduction pathways and disrupts the osmotic stress response in fungal cells.[14]
Quantitative Performance Data: Agrochemicals
| Agrochemical | Target | Efficacy Metric | Result | Reference |
| Chlorfenapyr | Pyrethroid-resistant Aedes aegypti (Indoor Residual Spraying) | Acute mortality (24h) | 80-97% for up to 5 months | [1] |
| Pyrethroid-resistant Aedes aegypti (Indoor Residual Spraying) | Delayed mortality (>90%) | Up to 7 months | [1] | |
| Spodoptera litura and Helicoverpa armigera on soybean | Larval population reduction over control | 87.35% (288 g a.i./ha) | [15] | |
| Fludioxonil | Soilborne Rhizoctonia cerealis and Microdochium nivale in winter wheat | Yield increase | 4% | [16] |
| Soilborne Rhizoctonia cerealis in winter wheat | Reduction in stem browning | 38-47% (in combination with Sedaxane) | [16] | |
| Scenedesmus rubescens (freshwater microalgae) | Growth inhibition (24h) | 76.88% at 50 µg/L | [17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided in the DOT language for Graphviz.
Pharmaceutical Signaling Pathway: Levetiracetam
Caption: Mechanism of action of the anticonvulsant drug Levetiracetam.
Agrochemical Signaling Pathway: Chlorfenapyr
Caption: Mode of action of the pro-insecticide Chlorfenapyr.
Experimental Workflow: Anticonvulsant Testing
References
- 1. Efficacy of targeted indoor residual spraying with the pyrrole insecticide chlorfenapyr against pyrethroid-resistant Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the efficacy and tolerability of levetiracetam as add-on therapy in intractable epilepsy of children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. karger.com [karger.com]
- 7. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levetiracetam for partial seizures: results of a double-blind, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of levetiracetam as adjunctive therapy for refractory focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Fludioxonil (Ref: CGA 173506) [sitem.herts.ac.uk]
- 14. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. Assessment of Potential Toxic Effects of Fungicide Fludioxonil on Human Cells and Aquatic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Ethyl-4-methyl-3-pyrrolin-2-one: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Ethyl-4-methyl-3-pyrrolin-2-one (CAS No. 766-36-9), ensuring compliance with general laboratory safety standards.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, responsible disposal is paramount to maintaining a safe laboratory environment.[1] Adherence to institutional and local regulations is essential, and this guide should be used in conjunction with your organization's specific safety protocols.
Chemical and Safety Data Overview
A summary of the key properties of this compound relevant to its handling and disposal is presented below.
| Property | Data | Source of Information |
| CAS Number | 766-36-9 | Sigma-Aldrich, Thermo Fisher Scientific, ChemicalBook |
| Physical State | White to almost white powder or crystal | TCI Chemicals |
| Hazard Classification | Not considered hazardous by 2012 OSHA Hazard Communication Standard | Thermo Fisher Scientific Safety Data Sheet |
| Health Hazard | Poses no health hazard beyond that of ordinary combustible materials | ChemicalBook Safety Data Sheet |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator | Sigma-Aldrich, TCI Chemicals |
| Incompatibilities | Strong oxidizing agents | General chemical knowledge for combustible materials |
Experimental Protocol for Disposal
The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting. This procedure is designed for small quantities typically used in research.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.
-
Labeled, sealable waste container for non-hazardous solid waste.
-
Spatula or scoop.
-
Chemical fume hood (if there is a risk of dust generation).
Procedure:
-
Risk Assessment: Before beginning, review your institution's specific guidelines for non-hazardous solid chemical waste disposal. Although not classified as hazardous, a risk assessment should be conducted to account for any potential for dust inhalation.
-
Personal Protective Equipment (PPE): At a minimum, wear safety glasses, a lab coat, and nitrile gloves. If the material is a fine powder, consider handling it within a chemical fume hood to minimize inhalation risk.
-
Containment:
-
For unused or excess this compound, it should be collected in a designated, properly labeled waste container.
-
The container should be clearly marked as "Non-Hazardous Solid Waste" and should include the chemical name: "this compound".
-
Ensure the container is sealable to prevent accidental spillage.
-
-
Waste Transfer:
-
Carefully transfer the solid waste into the designated container using a clean spatula or scoop.
-
Avoid creating dust. If necessary, perform this step in a fume hood.
-
-
Decontamination of Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate should be collected and disposed of as chemical waste, following your institution's procedures for non-hazardous liquid waste.
-
After rinsing, deface or remove the label from the empty container before disposing of it in the regular laboratory glass or solid waste stream, as per institutional policy.
-
-
Final Disposal:
-
The sealed, labeled container of this compound waste should be transferred to your facility's designated chemical waste storage area for collection by the environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Do not dispose of this chemical in the regular trash or down the drain.[2]
-
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always prioritize your institution's specific guidelines and consult your Environmental Health and Safety department with any questions.
References
Essential Safety and Operational Guide for 3-Ethyl-4-methyl-3-pyrrolin-2-one
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Ethyl-4-methyl-3-pyrrolin-2-one (CAS No. 766-36-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to take precautions to avoid potential skin and eye irritation.[1][2] The following personal protective equipment is recommended to minimize exposure.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemically resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Skin and Body Protection | Laboratory coat or protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | NIOSH-approved respirator | A type N95 (US) respirator is recommended, especially in areas with inadequate ventilation. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area.[1]
-
An eyewash station and safety shower should be readily accessible.
-
Keep the chemical away from heat and sources of ignition.[1]
2. Handling Procedures:
-
Avoid all direct contact with the chemical. Do not touch skin, eyes, or clothing with the substance.[1]
-
Prevent ingestion and inhalation of the chemical.[1]
-
Avoid the formation of dust.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly sealed when not in use.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
1. Spill Management:
-
In case of a spill, immediately wear the appropriate PPE.
-
Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1]
-
Avoid creating dust during the cleanup process.[1]
2. Waste Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.
-
Do not release the chemical into the environment or drains.[1]
-
The empty container may retain product residue and should be handled with care. Keep it away from heat and ignition sources.[1]
Emergency First Aid Procedures
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[3]
Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
